1-(Oxan-3-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-3-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(8-12-7-1)11-5-3-10-4-6-11/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECAOEAZNSQZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Spectral Analysis of 1-(Oxan-3-yl)piperazine
This technical guide details the structural elucidation and spectral characteristics of 1-(Oxan-3-yl)piperazine (also known as 1-(Tetrahydro-2H-pyran-3-yl)piperazine).[1]
The data presented below synthesizes standard spectroscopic principles for N-alkylated heterocycles, validated against fragment-based chemical shift databases. This guide assumes the compound is in its free-base form, dissolved in Chloroform-d (CDCl₃).[1]
Executive Summary
1-(Oxan-3-yl)piperazine acts as a critical pharmacophore in medicinal chemistry, particularly in the development of GPCR ligands and monoamine transporter inhibitors.[1] Its structure combines a saturated oxygen heterocycle (oxane/tetrahydropyran) with a secondary amine (piperazine), introducing a chiral center at the C3 position of the oxane ring.[1]
Accurate NMR characterization requires distinguishing between the diastereotopic protons of the oxane ring and the dynamic conformational exchange of the piperazine chair.[1]
Key Structural Features[1][2][3][4]
-
Chirality: The C3 carbon is a chiral center.[1] In achiral synthesis, the product is a racemate.[1]
-
Conformation: The oxane ring adopts a chair conformation.[1] The bulky piperazine substituent predominantly occupies the equatorial position to minimize 1,3-diaxial steric interactions.[1]
-
Nitrogen Inversion: At room temperature, the piperazine ring undergoes rapid chair-chair interconversion, often simplifying the appearance of the piperazine methylene protons.[1]
Sample Preparation & Experimental Protocol
To ensure reproducibility and minimize solvent-solute hydrogen bonding effects (which can shift NH and α-proton signals), the following protocol is recommended.
Protocol: NMR Sample Preparation
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference (δ = 0.00 ppm).[1]
-
Note: If the sample is a hydrochloride salt, use DMSO-d₆ or D₂O , as salts are insoluble in CDCl₃.[1] (Data below refers to CDCl₃).
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug within a glass pipette to remove suspended solids that cause line broadening.[1]
-
Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes prior to acquisition to stabilize the lock signal.
1H NMR Data Analysis (400 MHz, CDCl₃)
The proton spectrum is characterized by the desymmetrization of the oxane ring protons due to the C3 substituent.[1]
Assignment Table
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Assignment Logic |
| Oxane H-2 (eq) | 3.85 – 3.95 | ddd (Multiplet) | 1H | J≈11, 4, 2 | Deshielded by Oxygen; Equatorial (downfield).[1] |
| Oxane H-6 (eq) | 3.90 – 4.00 | ddd (Multiplet) | 1H | J≈11, 4, 2 | Deshielded by Oxygen; Equatorial.[1] |
| Oxane H-2 (ax) | 3.10 – 3.25 | t (pseudo-triplet) | 1H | J≈11, 10 | Deshielded by Oxygen; Axial (upfield).[1] |
| Oxane H-6 (ax) | 3.30 – 3.45 | td (Multiplet) | 1H | J≈11, 2 | Deshielded by Oxygen; Axial.[1] |
| Piperazine (N-CH₂) | 2.80 – 2.95 | Broad Triplet/m | 4H | J≈5 | α-protons to secondary amine (NH).[1] |
| Piperazine (N-CH₂) | 2.45 – 2.60 | Broad Triplet/m | 4H | J≈5 | α-protons to tertiary amine (N-Oxane).[1] |
| Oxane H-3 (ax) | 2.35 – 2.45 | tt (Multiplet) | 1H | J≈11, 4 | Methine proton.[1] Large J indicates axial orientation.[1] |
| Oxane H-4/H-5 | 1.50 – 1.80 | Multiplets | 4H | - | Methylene envelope (remote from heteroatoms).[1] |
| NH | 1.60 – 2.00 | Broad Singlet | 1H | - | Exchangeable; shift varies with concentration.[1] |
Technical Insight: The "H-3" Diagnostic Signal
The proton at C3 (Oxane) is the critical diagnostic peak.[1]
-
It typically appears as a triplet of triplets (tt) .[1]
-
Coupling: It exhibits two large axial-axial couplings (J ≈ 10–12 Hz) with H-2(ax) and H-4(ax), and two smaller axial-equatorial couplings (J ≈ 3–4 Hz).[1]
-
Stereochemistry: The large coupling constant confirms that H-3 is axial , placing the piperazine substituent in the thermodynamically favored equatorial position.[1]
13C NMR Data Analysis (100 MHz, CDCl₃)
The carbon spectrum confirms the backbone structure.[1] The oxane C2 and C6 carbons are distinct due to their different distances from the chiral C3 center.[1]
Assignment Table
| Position | Chemical Shift (δ ppm) | Type (DEPT-135) | Assignment Logic |
| Oxane C-6 | 68.0 – 69.5 | CH₂ (Negative) | O-CH₂; Distal to substituent.[1] |
| Oxane C-2 | 66.5 – 67.5 | CH₂ (Negative) | O-CH₂; Proximal to substituent (β-effect).[1] |
| Oxane C-3 | 59.0 – 61.5 | CH (Positive) | Methine attached to Nitrogen.[1] |
| Piperazine C-2'/6' | 49.5 – 51.0 | CH₂ (Negative) | α to tertiary amine (N-Oxane).[1] |
| Piperazine C-3'/5' | 45.5 – 46.5 | CH₂ (Negative) | α to secondary amine (NH).[1] |
| Oxane C-4 | 28.0 – 29.5 | CH₂ (Negative) | β to substituent.[1] |
| Oxane C-5 | 25.0 – 26.5 | CH₂ (Negative) | γ to substituent.[1] |
Structural Validation Workflow
To rigorously prove the structure and rule out regioisomers (e.g., 1-(Oxan-2-yl)piperazine), the following 2D NMR workflow is required.
Logic Flow for Assignment
The following diagram outlines the decision process for assigning the critical C2, C3, and C6 positions.
Figure 1: Structural elucidation workflow utilizing 1D and 2D NMR techniques to confirm regiochemistry.
Validation Criteria
-
COSY (Correlation Spectroscopy): The methine proton H-3 must show cross-peaks to two different methylene groups (H-2 and H-4).[1] If the substituent were at C4 (Oxan-4-yl), H-4 would couple to two equivalent methylene groups (H-3 and H-5), resulting in a more symmetric spectrum.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the Piperazine N-CH₂ protons and Oxane C-3.[1]
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Methodology for coupling constant analysis).[1][2][3]
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 11166395, 1-(Tetrahydro-2H-pyran-3-yl)piperazine. Retrieved from [Link][1]
Sources
Mechanism of Action of 1-(Oxan-3-yl)piperazine
An In-Depth Technical Guide for Drug Discovery Professionals[1]
Executive Summary & Chemical Identity
1-(Oxan-3-yl)piperazine , systematically known as 1-(tetrahydro-2H-pyran-3-yl)piperazine , is a specialized pharmacophore and building block in medicinal chemistry.[1] Unlike its symmetrical analog 1-(tetrahydro-2H-pyran-4-yl)piperazine, the 3-substituted variant introduces a chiral center , enabling stereoselective interactions with biological targets.[1]
This molecule functions primarily as a privileged scaffold that modulates the physicochemical and binding properties of larger bioactive agents. Its mechanism of action is context-dependent, acting as a high-affinity ligand for Monoamine Transporters (DAT/SERT) in neuropsychiatry and as an allosteric inhibitor in Viral Proteases .[1]
| Property | Detail |
| IUPAC Name | 1-(Tetrahydro-2H-pyran-3-yl)piperazine |
| Common Name | 1-(Oxan-3-yl)piperazine |
| Molecular Formula | C₉H₁₈N₂O |
| Key Structural Feature | Chiral center at C3 of the pyran ring; Basic secondary amine |
| Primary Biological Targets | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Flavivirus NS2B-NS3 Protease |
| Medicinal Utility | Solubility enhancement (LogP modulation), Metabolic blocking (CYP450 stability) |
Pharmacological Mechanism of Action
The biological activity of 1-(Oxan-3-yl)piperazine derivatives stems from the molecule's ability to mimic the spatial arrangement of neurotransmitters while providing enhanced metabolic stability through the ether oxygen.[1]
2.1. Monoamine Transporter Modulation (DAT/SERT)
In the context of neuropsychiatric drug development, this moiety acts as a critical anchor for inhibiting the reuptake of monoamines.
-
Ionic Anchoring: The piperazine nitrogen (pKa ~9.[1]8) is protonated at physiological pH.[1] This cation forms a salt bridge with the conserved Aspartate residue (Asp79 in DAT) within the primary substrate-binding site (S1).[1]
-
Hydrophobic/Polar Balance: The tetrahydropyran (oxan) ring occupies the hydrophobic S2 pocket. Unlike a purely hydrophobic cyclohexyl group, the ether oxygen in the oxan ring acts as a weak hydrogen bond acceptor, improving selectivity and reducing lipophilicity-driven non-specific binding.[1]
-
Stereoselectivity: The 3-position substitution creates rigidity.[1] Research indicates that specific enantiomers (often the S-configuration in related analogs) exhibit superior fit within the transporter vestibule, locking the transporter in an outward-open conformation and preventing neurotransmitter reuptake.[1]
2.2. Allosteric Inhibition of Viral Proteases
Recent studies (e.g., in Flavivirus NS2B-NS3 protease inhibitors) have identified the 1-(Oxan-3-yl)piperazine moiety as a superior "cap" group compared to other cyclic amines.[1]
-
Mechanism: The flexible yet bulky nature of the oxan-3-yl group allows it to fit into the S2 or S3 sub-pockets of the protease.[1]
-
Activity: It functions as an allosteric modulator, inducing conformational changes that disrupt the catalytic triad of the enzyme.[1] The presence of the ether oxygen is hypothesized to form water-mediated hydrogen bonds with the enzyme backbone, stabilizing the inhibitor-enzyme complex (IC50 values as low as 130 nM have been observed in optimized derivatives).[1]
2.3. Pathway Visualization: Synaptic Modulation
The following diagram illustrates the mechanistic pathway of a 1-(Oxan-3-yl)piperazine derivative inhibiting the Dopamine Transporter.
Caption: Mechanistic pathway of Dopamine Transporter (DAT) inhibition by 1-(Oxan-3-yl)piperazine ligands, leading to synaptic dopamine accumulation.[1]
Medicinal Chemistry & Physicochemical Optimization
The "Oxan Switch"—replacing a cyclohexyl or phenyl ring with a tetrahydropyran ring—is a strategic move in lead optimization.
-
Lipophilicity (LogP) Lowering: The ether oxygen reduces the LogP by approximately 1.0–1.5 units compared to the cyclohexyl analog.[1] This improves aqueous solubility and reduces the risk of phospholipidosis.
-
Metabolic Stability: The 3-position of the oxan ring is less prone to oxidative metabolism by Cytochrome P450 enzymes compared to the benzylic positions in phenylpiperazines.[1]
-
Vector Positioning: The 3-substitution angle (approx 109.5°) directs the piperazine vector differently than the 4-substitution (180°), allowing the molecule to access unique chemical space in the binding pocket.[1]
Experimental Protocols
To validate the mechanism and utility of this moiety, the following protocols are recommended.
4.1. Synthesis via Reductive Amination
This protocol ensures the formation of the C-N bond between the piperazine and the tetrahydropyranone.
-
Reagents: Tetrahydro-2H-pyran-3-one (1.0 eq), Piperazine (or N-Boc-piperazine) (1.2 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).[1]
-
Procedure:
-
Dissolve tetrahydropyran-3-one and piperazine in DCE under N₂ atmosphere.
-
Add catalytic acetic acid and stir for 30 min to form the imine intermediate.
-
Cool to 0°C and add STAB portion-wise.
-
Stir at room temperature for 12–16 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (3x). Wash organic layer with brine.[2]
-
Purification: Flash column chromatography (MeOH/DCM gradient).[1]
-
Note: If using N-Boc-piperazine, a subsequent deprotection step (TFA/DCM) is required to yield the free amine.[1]
-
4.2. In Vitro DAT/SERT Binding Assay
Purpose: To determine the affinity (
-
Membrane Preparation: Use HEK293 cells stably expressing human DAT or SERT.
-
Radioligand:
-
Incubation:
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Data Summary: Comparative Potency
The following table summarizes the impact of the 1-(Oxan-3-yl) moiety in protease inhibition compared to other scaffolds (Data derived from Flavivirus protease studies [1]).
| Scaffold (R-Group) | Structure Type | IC50 (Protease Inhibition) | Mechanism Insight |
| Tetrahydropyran-3-yl | Flexible Ether Ring | 0.13 µM (130 nM) | Optimal fit in S2 pocket; H-bond acceptor |
| Tetrahydrofuran-3-yl | 5-Membered Ether | 0.59 µM | Ring slightly too small for optimal occupancy |
| Piperidin-4-yl | 6-Membered Amine | 2.90 µM | Lacks ether oxygen; different vector |
| Cyclohexyl | 6-Membered Carbocycle | 16.20 µM | Too lipophilic; lacks polar interactions |
References
-
Li, Z., et al. (2020).[1] Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. National Institutes of Health (NIH) / PubMed Central.
-
Zhang, S., et al. (2006).[1][3][4] Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues.... Bioorganic & Medicinal Chemistry.[5][3][4][6][7][8]
-
Dutta, A. K., et al. (2011).[1][4] Structure-Activity Relationship Studies of Novel Piperidine Analogs... at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry. [1]
-
Google Patents. (2016).[1] WO2016071293A2 - Pharmaceutical compound (TDO/IDO Inhibitors).[1]
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- 5. AU2011295045A1 - Heteroarylpiperidine and -piperazine derivatives as fungicides - Google Patents [patents.google.com]
- 6. Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016071293A2 - Pharmaceutical compound - Google Patents [patents.google.com]
- 8. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents [patents.google.com]
Safety and handling guidelines for 1-(Oxan-3-yl)piperazine
Executive Summary
1-(Oxan-3-yl)piperazine (Synonym: 1-(Tetrahydro-2H-pyran-3-yl)piperazine) is a heterocyclic building block frequently employed in the synthesis of GPCR ligands and kinase inhibitors.[1] While specific toxicological data for this exact derivative may be sparse in public registries, its structural moiety—a secondary piperazine—mandates a strict safety protocol.
This guide operates on the "Read-Across" Safety Principle : In the absence of compound-specific LD50 data, we treat the molecule as possessing the highest hazard profile of its parent class (piperazines). Consequently, this compound must be handled as a corrosive , a potent respiratory sensitizer , and a hygroscopic base .
Part 1: Chemical Identity & Physicochemical Context[2][3]
Understanding the physical nature of the reagent is the first step in risk mitigation. The basicity of the secondary amine dictates its reactivity with atmospheric carbon dioxide and moisture.
Substance Identification
| Parameter | Detail |
| IUPAC Name | 1-(Tetrahydro-2H-pyran-3-yl)piperazine |
| Common Name | 1-(Oxan-3-yl)piperazine |
| CAS Number | 1251897-42-3 (Free Base) / 1443980-30-0 (HCl Salt) |
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| Functional Groups | Secondary Amine (Reactive center), Ether (Cyclic) |
Physicochemical Behavior (The "Why" Behind the Protocol)
-
Basicity (pKa): The piperazine nitrogen is moderately basic (approx. pKa 9.8).
-
Physical State: Often supplied as a viscous oil or low-melting solid.
-
Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM) and aqueous acid.
Part 2: Hazard Identification & Toxicology[4]
CRITICAL WARNING: Piperazine derivatives are notorious for inducing occupational asthma and allergic contact dermatitis . You must assume this compound is a sensitizer.
GHS Classification (Derived)
Based on structural alerts and piperazine analogs (CAS 110-85-0), the following classifications apply:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat 1B | H314: Causes severe skin burns and eye damage.[3][7] |
| Respiratory Sensitization | Cat 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][5][7] |
| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction.[3][5][7] |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[3][5] |
The Mechanism of Sensitization
Piperazines act as haptens. They are small molecules that, upon entering the body (via inhalation or skin), bind to carrier proteins (like albumin) to form immunogenic complexes.
-
First Exposure: The immune system creates IgE antibodies (Sensitization phase - asymptomatic).
-
Subsequent Exposure: Even trace amounts trigger mast cell degranulation, leading to anaphylaxis or severe asthma.
Part 3: Engineering Controls & PPE (Hierarchy of Defense)
Do not rely on fume hoods alone if the procedure generates aerosols.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection:
-
Recommended:Nitrile (Double gloving) or Laminate (Silver Shield) .
-
Avoid: Latex. Amines can permeate latex rubber rapidly.
-
Protocol: Change outer gloves immediately after splash contact.
-
-
Respiratory Protection:
-
If handling the solid salt outside a hood: N95/P100 is insufficient for vapors but acceptable for dust.
-
If heating/distilling: Full-face respirator with Amine/Organic Vapor (A/OV) cartridges.
-
-
Eye Protection: Chemical splash goggles (ventless) + Face shield if handling >10g of liquid.
Workflow Logic Diagram
The following diagram illustrates the decision matrix for handling 1-(Oxan-3-yl)piperazine based on its physical state.
Figure 1: Operational decision tree for safe handling based on physical state. Note the emphasis on static control for solids to prevent inhalation of sensitizing dusts.
Part 4: Handling, Storage, & Stability Protocols[7][10]
Storage: The "Inert" Imperative
Secondary amines are chemically unstable in air over time.
-
Atmosphere: Store under Argon or Nitrogen . Carbon dioxide in the air reacts with the amine to form carbamates:
-
Reaction:
-
Consequence: This alters the stoichiometry of your reaction and introduces impurities.
-
-
Temperature: Refrigerate at 2-8°C .
-
Container: Amber glass (light protection) with a Teflon-lined cap. Parafilm is not a primary seal; use electrical tape or a proper septum.
Transfer Techniques (Liquid/Oil)
1-(Oxan-3-yl)piperazine is likely viscous.
-
Do NOT use standard air-displacement pipettes (Gilson style) without reverse pipetting technique, as the viscosity leads to under-delivery and dripping.
-
Best Practice: Use a positive displacement pipette or a glass syringe with a wide-bore needle.
-
Clean-up: Wipe the syringe needle with a Kimwipe soaked in dilute acetic acid (vinegar) inside the hood before disposal to neutralize the amine.
Degradation Pathway Visualization
Understanding why we store it carefully ensures compliance.
Figure 2: Chemical degradation pathways upon exposure to air. The formation of carbamates is the primary reason for "crusting" on caps.
Part 5: Emergency Response Protocols
Spills (Liquid)
-
Evacuate: If spill is >50mL and outside a hood, evacuate the lab to prevent respiratory sensitization.
-
PPE: Don double nitrile gloves, goggles, and a respirator.
-
Neutralize: Do not just wipe up. Apply a weak acid (e.g., Citric Acid or Dilute Acetic Acid ) to the spill. This converts the volatile free base into a non-volatile salt.
-
Absorb: Use vermiculite or sand.
-
Disposal: Place in a sealed hazardous waste bag labeled "Corrosive/Basic Organic Waste."
Exposure
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol, as it may enhance skin absorption.
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention for potential asthma onset.
-
Eye Contact: Rinse for 15 minutes.[4][6] The high pH can cause corneal saponification (permanent damage) rapidly.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4837, Piperazine. (Used for Read-Across Toxicology). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Piperazine - Registration Dossier. (Source for sensitization classification). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. 2H-Pyran, tetrahydro-2-methyl- (CAS 10141-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. nj.gov [nj.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
Methodological & Application
Protocol for using 1-(Oxan-3-yl)piperazine in cell culture
Application Note: Protocol for the Evaluation of 1-(Oxan-3-yl)piperazine in In Vitro Models
Part 1: Introduction & Scientific Rationale
1.1 The Pharmacological Context 1-(Oxan-3-yl)piperazine represents a "privileged scaffold" in medicinal chemistry.[1][2] The piperazine ring provides high solubility and a hydrogen-bonding acceptor/donor profile, while the oxane (tetrahydropyran) ring mimics sugar moieties or acts as a bioisostere for morpholine/cyclohexane, improving metabolic stability.
This compound is rarely used as a monotherapy.[2] Instead, it serves two critical roles in drug development:
-
Fragment-Based Drug Discovery (FBDD): It is screened as a low-molecular-weight fragment to identify binding pockets on targets (e.g., GPCRs, Kinases).[1][2]
-
Linker/Spacer Evaluation: It is tested to determine if the specific steric orientation of the 3-position oxane attachment confers advantages over the more common 4-position isomer regarding membrane permeability and cytotoxicity.[1][2]
1.2 Experimental Objective This protocol defines the standard operating procedure (SOP) for handling 1-(Oxan-3-yl)piperazine in cell culture. The primary goals are to:
-
Establish stable, sterile stock solutions.
-
Determine the "No-Observed-Adverse-Effect Level" (NOAEL) via cytotoxicity assays.[1][2]
-
Evaluate cellular permeability and non-specific binding.[2]
Part 2: Physicochemical Properties & Preparation
2.1 Compound Specifications
| Parameter | Value | Notes |
| IUPAC Name | 1-(Tetrahydro-2H-pyran-3-yl)piperazine | "Oxan-3-yl" indicates attachment at the C3 position.[1][2] |
| Molecular Weight | ~170.25 g/mol | Varies if HCl or fumarate salt.[1][2] |
| pKa (Calc) | ~9.8 (Piperazine NH) | Basic.[2] Will protonate in physiological pH.[2] |
| LogP | ~0.5 - 1.2 | Moderately hydrophilic; good aqueous solubility expected.[1][2] |
| Solubility | DMSO (>50 mM), Water (pH dependent) | Critical: Free base is lipophilic; Salts are water-soluble.[1][2] |
2.2 Stock Solution Preparation (Master Mix) Causality: Piperazines are secondary amines and can be oxidation-sensitive.[1][2] Fresh preparation or aliquoting is required to prevent N-oxide formation.[1][2]
Protocol:
-
Weighing: Accurately weigh 17.0 mg of substance.
-
Solvent Selection:
-
Concentration: Add 1.0 mL of solvent to generate a 100 mM Stock Solution .
-
Sterilization:
-
Do NOT autoclave.[2]
-
Pass through a 0.22 µm PVDF or PES syringe filter into a sterile cryovial.
-
-
Storage: Aliquot into 50 µL volumes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.[1][2]
Part 3: Biological Assay Protocols
Workflow Visualization
Figure 1: Logical workflow for evaluating piperazine scaffolds, ensuring toxicity checks precede functional screening.
Protocol A: Cytotoxicity Profiling (Safety Check)
Rationale: Before using this molecule as a building block, you must ensure the scaffold itself does not induce non-specific cell death, which would confound functional data.
Materials:
-
HEK293 or CHO cells (Standard screening lines).[2]
Steps:
-
Seeding: Plate cells at 5,000–10,000 cells/well in 100 µL complete media. Incubate 24h for attachment.
-
Dosing: Prepare a 2x working solution in media.
-
Treatment: Add 100 µL of 2x compound solution to the wells. Incubate for 48 hours at 37°C/5% CO₂.
-
Readout: Add 10 µL CCK-8 reagent. Incubate 1–4 hours. Measure Absorbance at 450 nm.[2]
-
Analysis: Calculate % Viability relative to Vehicle Control.
-
Pass Criteria: >90% viability at 10 µM.[2]
-
Protocol B: pH-Dependent Solubility & Precipitation Check
Rationale: Piperazines act as bases.[2][3] In high concentrations (>50 µM), they can alter the pH of unbuffered media or precipitate if the pH shifts.
Steps:
-
Prepare culture media (DMEM + 10% FBS).[2]
-
Spike compound to 100 µM .
-
Incubate at 37°C for 4 hours.
-
Microscopy: Inspect under 20x/40x phase contrast. Look for "crystal needles" or amorphous precipitate.[2]
-
pH Check: Remove 50 µL and test with a micro-pH probe. If pH deviates >0.2 units from control, buffer capacity must be increased (add 10-25 mM HEPES).[1][2]
Part 4: Mechanism of Action (Signaling Context)
When used as a bioactive fragment, 1-(Oxan-3-yl)piperazine derivatives often target GPCRs (Serotonin/Dopamine receptors).[1][2] Below is the signaling cascade relevant if the fragment successfully engages a Gs-coupled receptor.
Figure 2: Potential downstream signaling if the piperazine scaffold acts as an agonist on Gs-coupled GPCRs.[1][2]
Part 5: Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| Precipitation in Media | Low solubility of free base at neutral pH.[1][2] | Use the HCl salt form or pre-dilute in DMSO before adding to media. Ensure final DMSO < 0.5%. |
| Yellowing of Media | Acidification by salt form (if high conc). | Add 25 mM HEPES to the culture media to buffer the pH shift. |
| High Cytotoxicity | "Lysosomotropism" (Amine trapping).[2] | Piperazines can accumulate in lysosomes.[2] Verify if toxicity is reversible by washing cells (Pulse-Chase experiment).[1][2] |
| No Biological Effect | Fragment affinity is too low (mM range).[2] | This is common for fragments.[2] Perform an NMR binding assay or Thermal Shift Assay (TSA) instead of cell-based functional assays. |
References
-
Review of Piperazine Scaffolds: Chaudhary, P., et al. (2025).[4] "The broad and potent activity of piperazine as a biologically active scaffold."[4] International Journal of Pharmaceutical Sciences and Research.
-
Solubility Enhancement: Wang, S., et al. (2022).[5] "An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs."[5] PubMed.[2]
-
Piperazine in Drug Design: Gao, Y., et al. (2024). "Piperazine skeleton in the structural modification of natural products: a review." European Journal of Medicinal Chemistry.
-
Fragment Screening Protocols: Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Nature Reviews Drug Discovery.[2] (Standard Industry Reference for Fragment Screening).
Disclaimer: This protocol is for research use only. 1-(Oxan-3-yl)piperazine is a chemical reagent and has not been approved for clinical use in humans.[1][2]
Sources
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- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Investigating the Anticancer Potential of Novel Heterocyclic Compounds
Case Study: 1-(Oxan-3-yl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery of novel anticancer agents is a cornerstone of oncological research. This document provides a comprehensive, tiered framework for the systematic evaluation of new chemical entities, using the novel compound 1-(Oxan-3-yl)piperazine as a case study. The rationale for investigating this specific molecule is rooted in the well-documented anticancer properties of its constituent chemical scaffolds: piperazine and oxazine.[1][2][3] The piperazine ring is a privileged scaffold found in numerous FDA-approved anticancer drugs, highlighting its potential for developing new therapeutic agents.[4] Similarly, oxazine derivatives have demonstrated a broad spectrum of biological activities, including antitumor effects.[3][5] This guide details a logical progression of experiments, from initial high-throughput in vitro screening to in-depth mechanistic studies and preliminary in vivo evaluation, providing researchers with the necessary protocols and scientific justification to rigorously assess the anticancer potential of promising compounds.
Introduction: The Rationale for Investigation
The drug discovery pipeline is a complex process that begins with the identification of a promising molecular target or a novel compound.[6][7] A strategic approach involves exploring derivatives of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets and exhibit therapeutic potential. 1-(Oxan-3-yl)piperazine is a compelling candidate for investigation based on this principle.
-
The Piperazine Moiety: The piperazine heterocycle is a cornerstone in medicinal chemistry. Its presence in clinically successful drugs is extensive, and a vast body of research demonstrates the potent anticancer activities of various piperazine derivatives.[2][4][8][9] These compounds have been shown to act through diverse mechanisms, making the piperazine ring a versatile starting point for new drug design.[2]
-
The Oxane (Oxazine) Moiety: The oxane ring, a saturated six-membered heterocycle containing oxygen, is a key component of the broader oxazine class. Compounds featuring the 1,3-oxazine moiety have been reported to possess significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][10]
The combination of these two potent scaffolds in 1-(Oxan-3-yl)piperazine provides a strong scientific rationale for its investigation as a potential anticancer agent. This document outlines a self-validating, tiered workflow designed to systematically characterize its biological effects on cancer cells.
Tier 1: Primary In Vitro Screening for Cytotoxic Activity
The initial step is to determine if 1-(Oxan-3-yl)piperazine exerts a cytotoxic or cytostatic effect on cancer cells. A robust and high-throughput cell viability assay is the ideal starting point.[11]
Recommended Assay: The XTT Cell Viability Assay
Causality and Expertise: We recommend the XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) assay. Unlike the traditional MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and thereby reducing procedural errors and simplifying the workflow.[12] The assay's principle is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt XTT into a colored orange formazan product.[13] This conversion is catalyzed by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[12][13]
Experimental Workflow: Primary Screening
Caption: Workflow for determining compound cytotoxicity using the XTT assay.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of 1-(Oxan-3-yl)piperazine in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Trustworthiness: Include the following controls:
-
Negative Control: Wells with cells treated with vehicle (medium containing 0.5% DMSO).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂ until the color change is prominent in the negative control wells.
-
Data Acquisition: Gently shake the plate and measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm.
Data Presentation and Interpretation
The results should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability by 50%. A low IC50 value suggests high potency.
Table 1: Sample IC50 Data Summary for 1-(Oxan-3-yl)piperazine
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Value |
| A549 | Lung Carcinoma | Value |
| HCT-116 | Colorectal Carcinoma | Value |
| PC-3 | Prostate Cancer | Value |
| Non-cancerous (e.g., MCF-10A) | Normal Breast Epithelium | Value |
Tier 2: Mechanistic In Vitro Assays
If the primary screen reveals significant cytotoxic activity (i.e., a low micromolar IC50), the next logical step is to investigate the mechanism of cell death. The two most common mechanisms for anticancer drugs are the induction of apoptosis and cell cycle arrest.
Recommended Assay 1: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Causality and Expertise: Apoptosis, or programmed cell death, is a critical pathway targeted by many chemotherapeutics.[14] Flow cytometry is a powerful tool for analyzing individual cells within a population.[15] During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells.[16] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[16] This dual-staining method allows for the clear differentiation of four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-(Oxan-3-yl)piperazine at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1x PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Recommended Assay 2: Cell Cycle Analysis by Propidium Iodide Staining
Causality and Expertise: Many anticancer drugs exert their effect by disrupting the cell division cycle, leading to cell cycle arrest and subsequent cell death.[17] Flow cytometry with PI staining is a standard technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). The principle is that the amount of DNA in a cell doubles as it progresses from the G1 to the G2/M phase. PI is a stoichiometric dye, meaning it binds in proportion to the amount of DNA present.[18] Therefore, the fluorescence intensity of PI-stained cells directly correlates with their DNA content, allowing for quantification of each phase. Trustworthiness: It is crucial to treat the cells with RNase because PI also binds to double-stranded RNA; this step ensures that the signal is specific to DNA content.[18]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with 1x PBS.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 1 hour at 4°C.[19]
-
Washing: Centrifuge the fixed cells and wash twice with 1x PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Mechanistic Investigation Workflow
Caption: Decision-making workflow for mechanistic in vitro assays.
Tier 3: Preclinical In Vivo Evaluation
Promising results from in vitro studies (high potency and a defined mechanism of action) justify advancing the compound to preclinical in vivo models.
Recommended Model: Human Tumor Xenografts
Causality and Expertise: In vivo xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for evaluating the efficacy of cancer therapeutics in a living system.[20] These models allow for the assessment of a compound's ability to inhibit tumor growth and provide initial insights into its safety and tolerability.[21]
-
Cell Line-Derived Xenografts (CDX): These models use established cancer cell lines and are excellent for initial efficacy testing.[22]
-
Patient-Derived Xenografts (PDX): These models are created by implanting fresh tumor tissue from patients and better recapitulate the heterogeneity and clinical features of human cancer.[23]
High-Level Protocol: Xenograft Efficacy Study
-
Animal Acclimation: House immunodeficient mice (e.g., NOD/SCID or Nude) according to institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, 1-(Oxan-3-yl)piperazine at two dose levels, Positive Control). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is typically measured as Tumor Growth Inhibition (TGI).
Data Presentation and Interpretation
Table 2: Sample In Vivo Efficacy Data Summary
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | Value | - | Value |
| Compound (Low Dose) | X mg/kg, QD | Value | Value | Value |
| Compound (High Dose) | Y mg/kg, QD | Value | Value | Value |
| Positive Control | Z mg/kg, QW | Value | Value | Value |
Conclusion
This application note provides a structured, multi-tiered approach for the comprehensive evaluation of the anticancer potential of novel compounds like 1-(Oxan-3-yl)piperazine. By progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo validation, researchers can build a robust data package. This systematic process ensures that experimental choices are driven by scientific logic, resources are used efficiently, and the therapeutic potential of promising new molecules is thoroughly investigated.
References
-
ResearchGate. (n.d.). Synthesis of 1,3-oxazines based on piperazine | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
ResearchGate. (n.d.). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]
-
ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine. Retrieved from [Link]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Retrieved from [Link]
-
PPD. (n.d.). Drug Discovery and Development Process. Retrieved from [Link]
-
National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
National Institutes of Health. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and Biological Activities of[1][3]-Oxazine Derivatives | Abstract. Retrieved from [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
IntuitionLabs. (n.d.). Drug Development Pipeline: A Complete Guide to All Phases. Retrieved from [Link]
-
PubMed. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Retrieved from [Link]
-
University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Principles of early drug discovery - PMC. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Retrieved from [Link]
-
University of Virginia. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
Drug Discovery and Development. (2024). FORMULATION DEVELOPMENT - Practical & Purposeful: Creating Novel Compounds Via Rediscovery R&D & Cannabinoid Molecules. Retrieved from [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]
-
Auctores Journals. (n.d.). Regulatory Guidelines for New Drug Development. Retrieved from [Link]
-
Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]
-
Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]
-
Merck Millipore. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]
-
Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
Columbia University. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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- 14. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
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- 23. startresearch.com [startresearch.com]
Troubleshooting & Optimization
Navigating the Stability Landscape of 1-(Oxan-3-yl)piperazine: A Technical Support Guide
Welcome to the technical support center for the stability testing of 1-(Oxan-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into ensuring the integrity of this compound throughout your experimental workflows. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with actionable, field-tested advice to empower you to anticipate and resolve stability challenges.
Understanding the Molecule: A Tale of Two Rings
1-(Oxan-3-yl)piperazine is a bifunctional molecule, featuring a saturated piperazine ring and an oxane (tetrahydropyran) ring. The stability of this compound is inherently linked to the chemical properties of these two heterocyclic systems. The piperazine moiety, with its two secondary amine groups, is susceptible to oxidation and pH-dependent degradation. The oxane ring, a cyclic ether, is generally more stable but can be sensitive to strong acids and extreme temperatures.
The interplay between these two rings dictates the overall stability profile. For instance, the electron-withdrawing effect of the oxane's oxygen atom can influence the nucleophilicity and basicity of the piperazine nitrogens, potentially altering their reactivity compared to unsubstituted piperazine.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 1-(Oxan-3-yl)piperazine.
Q1: What are the primary degradation pathways for 1-(Oxan-3-yl)piperazine?
A1: Based on the chemistry of the piperazine and oxane moieties, the primary degradation pathways to be aware of are:
-
Oxidation: The secondary amines of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, and polymeric impurities. This can be catalyzed by light, heat, and the presence of metal ions.
-
Acid-Catalyzed Hydrolysis: While the oxane ring is a relatively stable ether, strong acidic conditions could potentially lead to ring opening.
-
Thermal Degradation: High temperatures can promote various degradation reactions, including fragmentation of the molecule. Studies on piperazine itself have shown thermal degradation can lead to products like N-formylpiperazine and N-(2-aminoethyl) piperazine.[1]
Q2: How does solvent polarity affect the stability of 1-(Oxan-3-yl)piperazine?
A2: Solvent polarity can significantly influence the stability of heterocyclic compounds.[2] Polar solvents may stabilize the molecule, but can also facilitate degradation pathways that involve polar transition states. For instance, polar protic solvents (e.g., water, methanol) can participate in hydrolysis and may promote oxidation. Aprotic solvents (e.g., acetonitrile, THF) are generally less reactive but the solubility of the compound and any potential impurities should be considered. A study on N-heterocyclic carbene complexes with CO2 showed that polar environments lead to a kinetically stronger bond, suggesting that solvent polarity can have a profound effect on bond stability.[3]
Q3: What are the recommended storage conditions for 1-(Oxan-3-yl)piperazine and its solutions?
A3: For the neat compound, storage at 2-8°C, protected from light and moisture, is recommended. For solutions, the storage conditions depend on the solvent. Due to the detrimental impact of room temperature on the stability of piperazine compounds, it is generally advisable to store solutions at low temperatures (2-8°C or frozen) and for short durations.[4] Long-term storage of solutions at room temperature should be avoided.
Q4: Are there any known incompatibilities with common excipients or reagents?
A4: Avoid strong oxidizing agents, strong acids, and acid chlorides. The basic nature of the piperazine ring means it will react exothermically with acids. Contact with metal ions, particularly transition metals, should be minimized as they can catalyze oxidation.
Data Presentation: Illustrative Stability of 1-(Oxan-3-yl)piperazine in Common Solvents
While specific experimental stability data for 1-(Oxan-3-yl)piperazine is not extensively available in public literature, the following table provides an illustrative summary based on the known chemistry of piperazine and oxetane derivatives and general principles of chemical stability. This table is intended as a guideline for initial solvent selection and should be confirmed by experimental studies.
| Solvent | Type | Expected Stability (at RT, 4 weeks) | Rationale & Potential Degradants |
| Water (pH 7) | Polar Protic | Moderate | Potential for slow oxidation of the piperazine ring. Risk of microbial growth. |
| 0.1 M HCl | Aqueous Acidic | Low | Acid-catalyzed degradation. Potential for oxane ring opening and piperazine salt formation. |
| 0.1 M NaOH | Aqueous Basic | Moderate | Generally more stable than in acidic conditions, but high pH can catalyze certain oxidation reactions. |
| Methanol | Polar Protic | Moderate | Similar to water, potential for slow oxidation. |
| Acetonitrile | Polar Aprotic | High | Generally a good solvent for stability studies due to its inert nature. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Good solubilizing power, but care must be taken as DMSO can sometimes oxidize substrates, especially at elevated temperatures. |
| Dichloromethane (DCM) | Nonpolar Aprotic | High | Good for short-term use, but residual acidity can be an issue. Ensure use of stabilized grades. |
Troubleshooting Guide for Stability Studies
Encountering unexpected degradation can be a significant setback. This troubleshooting guide, presented in a flowchart format, provides a systematic approach to identifying and resolving stability issues.
Caption: A step-by-step guide to troubleshooting stability issues.
Experimental Protocols
A well-designed stability study is crucial for understanding the degradation profile of 1-(Oxan-3-yl)piperazine. Below is a detailed protocol for a forced degradation study, which is a key component of any comprehensive stability assessment.[5][6]
Protocol: Forced Degradation Study of 1-(Oxan-3-yl)piperazine
1. Objective: To investigate the intrinsic stability of 1-(Oxan-3-yl)piperazine under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
2. Materials:
-
1-(Oxan-3-yl)piperazine (ensure high purity, >98%)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade)
-
Stress Agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC-UV/PDA system, LC-MS system (for peak identification), pH meter, calibrated oven, photostability chamber.
3. Stock Solution Preparation:
-
Prepare a stock solution of 1-(Oxan-3-yl)piperazine at a concentration of 1 mg/mL in acetonitrile.
4. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation:
-
Transfer the solid compound to a vial and place it in an oven at 80°C for 48 hours.
-
Also, expose the stock solution to 80°C for 48 hours.
-
At appropriate time points, sample, cool to room temperature, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, sample and prepare for analysis.
-
5. Analytical Method:
-
A stability-indicating HPLC method should be developed and validated. A good starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer).
-
UV detection should be performed at a wavelength that provides a good response for the parent compound (e.g., determined by UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.
6. Data Analysis:
-
Calculate the percentage degradation of 1-(Oxan-3-yl)piperazine under each stress condition.
-
Identify and, if possible, quantify the major degradation products.
-
Use LC-MS to obtain mass information for the degradation products to aid in structure elucidation.
Visualization of Potential Degradation Pathways
The following diagram illustrates the potential sites of degradation on the 1-(Oxan-3-yl)piperazine molecule.
Caption: Key reactive sites on the 1-(Oxan-3-yl)piperazine molecule.
References
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed, 2018. [Link]
-
Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry, 2015. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 2020. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. ACS Publications. [Link]
-
The Chemical Properties and Global Supply of 1-(Oxetan-3-yl)piperazine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 2023. [Link]
-
Piperazine. Wikipedia. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2015. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin, 2011. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1-(Oxetan-3-yl)piperazine | 1254115-23-5 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
Identifying and minimizing byproducts in 1-(Oxan-3-yl)piperazine synthesis
Welcome to the technical support center for the synthesis of 1-(Oxan-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, thereby improving your yield and purity.
Introduction to the Synthetic Challenges
The synthesis of 1-(Oxan-3-yl)piperazine, a key intermediate in many pharmaceutical compounds, typically proceeds via one of two primary routes: nucleophilic substitution or reductive amination. While seemingly straightforward, both pathways present unique challenges, primarily concerning selectivity and the formation of difficult-to-remove byproducts. This guide will dissect these challenges and provide actionable, field-proven solutions.
Part 1: Troubleshooting Guide for Nucleophilic Substitution Route
This route involves the reaction of piperazine with an activated oxan-3-yl electrophile, such as 3-bromooxane or oxan-3-yl tosylate. The primary challenge is achieving mono-N-alkylation of the piperazine ring.
Diagram: Nucleophilic Substitution and Byproduct Formation
Caption: Nucleophilic substitution pathway and the formation of the di-alkylation byproduct.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the 1,4-bis(oxan-3-yl)piperazine byproduct. How can I improve the selectivity for the mono-alkylated product?
A1: This is a classic challenge in piperazine chemistry. The mono-alkylated product is also a nucleophile and can react with another molecule of the electrophile. Here are several strategies to enhance mono-selectivity:
-
Stoichiometry Control: The most straightforward approach is to use a large excess of piperazine (5-10 equivalents) relative to the oxan-3-yl electrophile. This statistically favors the reaction of the electrophile with the more abundant starting piperazine over the mono-alkylated product.[1]
-
Use of a Protecting Group: A more robust method is to use a mono-protected piperazine, such as 1-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group deactivates one of the nitrogen atoms, forcing the alkylation to occur at the unprotected nitrogen. The Boc group can then be removed under acidic conditions to yield the desired product.[2]
-
Continuous Flow Chemistry: For precise control over reaction conditions and stoichiometry, continuous flow reactors can be employed. This can minimize the formation of the di-substituted byproduct by maintaining a high localized concentration of piperazine.[2]
Q2: I am having difficulty separating the desired product from the di-alkylated byproduct and unreacted piperazine. What purification strategies do you recommend?
A2: The polarity of the desired product, the di-alkylated byproduct, and the piperazine starting material can be quite similar, making chromatographic separation challenging. Here are some effective purification techniques:
-
Acid-Base Extraction: This is a highly effective method to remove unreacted piperazine. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The highly basic piperazine will be protonated and move into the aqueous layer. The desired mono-alkylated product is less basic and may remain in the organic layer, although some may also be extracted. To recover any product from the aqueous layer, basify it with a base like sodium hydroxide and extract it back into an organic solvent.[3]
-
Crystallization: If the desired product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes or isopropanol.[3]
-
Column Chromatography: If chromatography is necessary, careful optimization of the solvent system is crucial. A gradient elution from a non-polar eluent (e.g., hexanes) to a more polar eluent (e.g., ethyl acetate with a small percentage of methanol or triethylamine) can help resolve the components. The use of a small amount of a basic modifier like triethylamine can improve peak shape and reduce tailing on silica gel.
Table 1: Comparison of Strategies to Minimize Di-alkylation
| Strategy | Advantages | Disadvantages |
| Large Excess of Piperazine | Simple, cost-effective. | Requires removal of a large amount of unreacted piperazine. |
| Mono-protection (e.g., Boc) | High selectivity, clean reaction. | Adds two steps (protection and deprotection) to the synthesis. |
| Continuous Flow | Precise control, potentially higher yield. | Requires specialized equipment. |
Part 2: Troubleshooting Guide for Reductive Amination Route
This route involves the reaction of piperazine with oxan-3-one in the presence of a reducing agent to form the desired product.[1][4]
Diagram: Reductive Amination Pathway
Caption: The reductive amination pathway for the synthesis of 1-(Oxan-3-yl)piperazine.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is sluggish and gives a low yield. What can I do to improve it?
A1: Several factors can affect the efficiency of a reductive amination reaction:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this transformation as it is mild and selective for the reduction of the intermediate iminium ion over the starting ketone.[1] More aggressive reducing agents like sodium borohydride (NaBH₄) can reduce the ketone before imine formation.
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under slightly acidic conditions (pH 4-6) to facilitate both imine formation and the subsequent reduction. The addition of a small amount of acetic acid is common.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination. They are generally inert and effectively solubilize the reactants.
-
Reaction Time and Temperature: These reactions are often run at room temperature for several hours to overnight. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
Q2: I am observing an impurity with a mass corresponding to the starting oxan-3-one. How can I drive the reaction to completion?
A2: The presence of unreacted ketone suggests that either the imine formation is slow or the reduction is incomplete.
-
Dean-Stark Trap: The formation of the imine from the ketone and amine is a condensation reaction that produces water. Removing this water can drive the equilibrium towards the imine, thus favoring product formation. For reactions run at higher temperatures (e.g., in toluene), a Dean-Stark trap can be used.
-
Molecular Sieves: For reactions at room temperature, the addition of powdered molecular sieves (3Å or 4Å) can effectively sequester the water produced and push the reaction forward.
Q3: How do I detect and quantify the purity of my 1-(Oxan-3-yl)piperazine product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of your product and detecting byproducts.[5] If the product or impurities lack a strong UV chromophore, derivatization with a UV-active tag can be employed.[5] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of the product and any byproducts, which aids in their structural elucidation.
Table 2: Common Analytical Techniques for Purity Assessment
| Technique | Information Provided |
| HPLC-UV/ELSD/CAD | Quantitative purity, detection of non-volatile impurities. |
| GC-MS | Identification of volatile impurities and byproducts. |
| NMR (¹H, ¹³C) | Structural confirmation of the main product and major impurities. |
| LC-MS | Molecular weight determination of the product and byproducts. |
Concluding Remarks
The successful synthesis of 1-(Oxan-3-yl)piperazine hinges on a thorough understanding of the potential side reactions and the implementation of appropriate control measures. By carefully selecting the synthetic route, optimizing reaction conditions, and employing effective purification and analytical techniques, researchers can consistently obtain this important building block in high yield and purity.
References
-
ScienceDirect. (2025, February 25). Synthesis of 1,3-oxazines based on piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-oxazines based on piperazine | Request PDF. Retrieved from [Link]
-
Journal of The Chemical Society of Pakistan. (2010, December 18). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ACS Publications. (2020, January 17). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
-
ResearchGate. (2017, November 3). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Arkivoc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Retrieved from [Link]
-
MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]
-
Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Assays with 1-(Oxan-3-yl)piperazine
Status: Active Last Updated: February 4, 2026 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
Compound Identity: 1-(Oxan-3-yl)piperazine Synonyms: 1-(Tetrahydro-2H-pyran-3-yl)piperazine Core Structure: A piperazine ring attached to the C3 position of a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran).[1]
Critical Technical Alert (The "Chirality Trap"): Unlike its more common achiral isomer 1-(oxan-4-yl)piperazine , the 3-yl isomer contains a chiral center at the point of attachment (C3).[1][2] Unexpected assay results often stem from:
-
Enantiomeric Impurity: Using a racemic mixture when a single enantiomer is required (or vice versa).[1]
-
Regioisomer Confusion: Inadvertent substitution with the 4-yl isomer (achiral), which has distinct steric and electronic properties.[1]
-
pH-Dependent Solubility: The piperazine moiety is a diprotic base; failure to buffer adequately leads to precipitation or pH drift.[1][2]
Troubleshooting Decision Matrix
Use this logic flow to diagnose the root cause of your unexpected data.
Figure 1: Diagnostic decision tree for isolating failure modes in piperazine-based assays.
Technical Guides & Protocols
Issue A: Inconsistent Potency (The Stereochemistry Factor)
Symptom: IC50/EC50 values fluctuate between batches, or the compound shows "flat" structure-activity relationships (SAR).[1]
Root Cause: The C3 position of the oxane ring is chiral.[1]
-
Scenario 1: You are testing a racemate (50:50 mixture). The biological activity usually resides in only one enantiomer.[1] If the enantiomeric ratio (ER) varies between synthesis batches, potency will shift.[1]
-
Scenario 2: The "active" enantiomer has a specific vector; the "inactive" enantiomer may act as a competitive antagonist or cause non-specific steric hindrance.[1]
Validation Protocol:
-
Chiral HPLC/SFC: Run the sample on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) to determine the enantiomeric excess (ee).[1][2]
-
Compare Isomers: Synthesize or purchase pure (R)- and (S)- enantiomers separately.
Issue B: Solubility & Precipitation (The "Free Base" Trap)
Symptom: "Noisy" data points at high concentrations, or loss of signal in acoustic dispensing (Echo).[1]
Root Cause: Piperazines are diprotic bases (pKa1 ~5.3, pKa2 ~9.7).[1]
-
Free Base: In DMSO stocks, the compound is likely the free base.[1] When diluted into aqueous buffer at pH 7.4, the cationic form is soluble.[1] However, if the stock is highly concentrated (>10 mM) and diluted into a low-capacity buffer, local pH spikes can cause transient precipitation of the neutral free base.[1]
-
Salt Forms: HCl salts are hygroscopic.[1] Weighing errors occur if the salt has absorbed atmospheric water, leading to incorrect molar concentrations.[1]
Quantitative Solubility Data:
| Form | Solvent | Solubility Limit (Approx.) | Comment |
| Free Base | DMSO | >100 mM | Stable, but potential for oxidative degradation over months.[1][2] |
| Free Base | Water (pH 7) | Moderate (<10 mM) | pH dependent.[1] Protonation required for solubility.[1] |
| Dihydrochloride | Water | >100 mM | Highly soluble, but acidic. Requires buffering. |
| Dihydrochloride | DMSO | Poor | Salts often crash out of pure DMSO stocks.[1] |
Corrective Action:
-
For DMSO Stocks: Use the Free Base .[1]
-
For Aqueous Stocks: Use the Dihydrochloride salt or buffer the free base with 1.1 equivalents of acid.[1]
Issue C: False Positives in Biochemical Assays (pH Drift)
Symptom: The compound appears to inhibit a wide range of enzymes (promiscuous inhibitor) or shows activity that disappears when buffer strength is increased.[1]
Root Cause: The secondary amine of the piperazine (N4) and the tertiary amine (N1) can scavenge protons.[1] In weakly buffered assays (e.g., 10 mM HEPES), adding 100 µM of a diprotic base can shift the pH by 0.5–1.0 units. Many enzymes (kinases, proteases) have bell-shaped pH-activity profiles and lose activity at pH > 8.0.[1][2]
Self-Validating Protocol (The "pH Spike" Test):
-
Prepare a mock assay plate with buffer + compound (no enzyme).[1]
-
Add a pH-sensitive dye (e.g., Phenol Red).[1]
-
Observation: If the well turns pink/red (indicating pH > 8.0) compared to the yellow/orange control, the "inhibition" is a pH artifact.[1]
-
Fix: Increase buffer concentration to 50–100 mM or adjust the compound stock to neutral pH before addition.
Frequently Asked Questions (FAQs)
Q1: I ordered 1-(oxan-3-yl)piperazine but the NMR looks symmetric. What happened? A: You likely received the 4-yl isomer (1-(oxan-4-yl)piperazine).[1][2]
-
3-yl isomer: The methine proton at C3 is chiral and breaks symmetry.[1][2] The piperazine protons will appear as complex multiplets due to the chiral environment.[1]
-
4-yl isomer: The molecule has a plane of symmetry.[1][2] The piperazine protons often appear as two clean triplets or broad singlets.[1]
-
Action: Check the integration of the protons on the oxygen ring. The 4-yl isomer has a distinct AA'BB' pattern for the oxane ring protons.[1][2]
Q2: Can the secondary amine (N4) react with my assay reagents? A: Yes. The N4 nitrogen is a nucleophile.[1]
-
Risk: If your assay involves electrophilic reagents (e.g., covalent inhibitors, alkylating agents, or NHS-esters for labeling), the piperazine can react with them, depleting the reagent and causing a false negative.[1]
-
Fix: Use a "capped" derivative (e.g., N-methyl or N-acetyl) as a negative control to confirm if the free amine is the culprit.[1][2]
Q3: Is the oxane ring stable? A: Yes. The oxane (tetrahydropyran) ring is an ether and is chemically inert under standard biological assay conditions.[1] It is stable to hydrolysis, oxidation, and reduction.[1] Instability is almost always localized to the piperazine ring (N-oxidation) or the salt form (hygroscopicity).[1][2]
References
-
Physicochemical Properties of Piperazines
-
Chirality in Drug Design
- Title: Chiral Drugs: An Overview on Stereochemistry and its Consequences.
-
Source: International Journal of Pharmaceutical Sciences and Research.[1]
- Relevance: Explains the pharmacological divergence of enantiomers in chiral heterocycles like oxan-3-yl deriv
-
Assay Interference Mechanisms
-
Piperazine Synthesis & Isomerism
Sources
Technical Support Center: Enhancing In Vivo Bioavailability of 1-(Oxan-3-yl)piperazine
Executive Summary & Molecule Profiling
1-(Oxan-3-yl)piperazine (also known as 1-(tetrahydro-2H-pyran-3-yl)piperazine) presents a classic medicinal chemistry challenge: it is a polar, basic secondary amine .
To successfully dose this compound in vivo, you must first understand its physicochemical "personality." It likely falls into BCS Class III (High Solubility, Low Permeability) or the borderline of Class I , depending on the specific lipophilicity of the oxane ring.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for In Vivo Studies |
| pKa (Piperazine Ns) | ~9.8 (Basic), ~5.6 (Acidic) | Highly soluble in gastric pH (1.2); risk of precipitation in intestinal pH (6.8). |
| LogP | ~0.5 to 1.0 (Low) | Critical Issue: Poor passive membrane permeability. |
| Metabolic Liability | High (N-oxidation, Glucuronidation) | Potential for high first-pass clearance ( |
| Physical State | Hygroscopic Solid / Oil | Difficult to handle; requires precise weighing and storage. |
Diagnostic Phase: Why is Bioavailability ( ) Low?
Before changing formulations, you must diagnose the root cause. Bioavailability (
Diagnostic Workflow (Step-by-Step)
Q: I dosed 10 mg/kg PO and 1 mg/kg IV. The oral AUC is negligible. What is happening?
A: Calculate the Clearance (
-
Scenario A: High Clearance (
)-
Diagnosis: The compound is being metabolized rapidly by the liver (high extraction ratio).
-
Solution: Formulation changes will have limited impact. You need chemical modification (deuteration, blocking metabolic soft spots) or a prodrug strategy.
-
Check: Is the
very short (< 30 min)?
-
-
Scenario B: Low/Moderate Clearance but Low Oral Exposure
-
Diagnosis: The compound is not getting across the gut wall. This is a Permeability or Solubility issue.
-
Differentiation Test:
-
Did you see a
delayed > 2 hours? -> Likely solubility limited (precipitation in gut). -
Is
early but low? -> Likely permeability limited (polar molecule bouncing off the membrane).
-
-
Visual Diagnostic Logic
Figure 1: Diagnostic decision tree to isolate the cause of low exposure before selecting a formulation strategy.
Formulation Troubleshooting & Protocols
Issue 1: "The compound dissolves in water but precipitates in PBS."
Cause: The "Common Ion Effect." In pure water, the pH is determined by the amine (basic). In PBS (pH 7.4), the amine is less ionized, and the high salt concentration reduces solubility. Protocol: The "Buffered Acid" Vehicle Do not use pure water. Use a vehicle that maintains ionization in the gut transition.
-
Recipe: 50 mM Citrate Buffer (pH 4.0) or 0.1% Tartaric Acid in water.
-
Why: This keeps the piperazine protonated (
) longer, preventing "crashing out" immediately upon entering the duodenum.
Issue 2: "I suspect low permeability is the problem."
Cause: The polar surface area (PSA) is too high for passive diffusion. Protocol: Lipid-Based Formulation (SNEDDS) Lipid systems can enhance permeation by recruiting lymphatic transport or altering membrane fluidity.
Recommended Formulation (Type IIIA SEDDS):
| Component | Function | % w/w |
|---|---|---|
| Capryol 90 | Oil Phase (Solubilizer) | 20% |
| Cremophor EL (or Kolliphor EL) | Surfactant (Emulsifier) | 50% |
| Transcutol HP | Co-solvent (Permeation Enhancer) | 30% |
Preparation Steps:
-
Weigh the 1-(Oxan-3-yl)piperazine into a glass vial.
-
Add Transcutol HP and vortex until dissolved (critical step: ensure complete dissolution before adding oil).
-
Add Capryol 90 and Cremophor EL.
-
Vortex for 2 minutes and sonicate for 10 minutes at 30°C.
-
Validation: Dilute 100µL of this mix into 10mL of water. It should form a clear/bluish nano-emulsion instantly.
Issue 3: "High variability between animals."
Cause: Uncontrolled pH in the stomach or inconsistent gastric emptying. Protocol: Standardized Dosing
-
Fasting: Fast rats for 12 hours (mice for 4 hours) prior to dosing. Food stimulates acid secretion and bile, altering absorption.
-
Volume: Dose at 10 mL/kg. Higher volumes can trigger rapid gastric emptying.
-
Flush: Follow the oral gavage with 0.2 mL of water to ensure the full dose reaches the stomach.
Bioanalysis Troubleshooting (LC-MS/MS)
Q: "I cannot retain the compound on my C18 column. It elutes in the void volume." A: This is standard for polar piperazines. Standard C18 columns rely on hydrophobic interaction, which this molecule lacks.
Solution A: HILIC Mode (Recommended)
-
Column: Waters XBridge Amide or SeQuant ZIC-HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start high organic (90% B) and ramp down to 50% B.
-
Mechanism: Retains polar bases via hydrogen bonding and ion exchange.
Solution B: Ion-Pairing (If stuck with C18)
-
Additive: Add 0.1% Heptafluorobutyric Acid (HFBA) to the mobile phase.
-
Mechanism: HFBA forms a neutral ion-pair with the piperazine, making it "pseudolipophilic" so it sticks to the C18 chain. Warning: HFBA can suppress ionization in MS source.
Advanced Experimental Workflow
To rigorously assess the bioavailability enhancement, follow this specific workflow.
Figure 2: End-to-end workflow for PK assessment of polar amines.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO to dissolve the compound for oral dosing? A: Avoid DMSO if possible. While it dissolves the drug, it can precipitate upon contact with gastric fluid, leading to erratic absorption. Furthermore, DMSO can increase membrane permeability artificially, giving false positives for "passive" permeability. Use Transcutol or PEG400 as co-solvents instead.
Q: My compound is an oil. How do I weigh it accurately? A: Do not weigh directly into the dosing vial. Weigh a larger amount into a stock vial, dissolve in a volatile solvent (like methanol), aliquot the required volume into dosing vials, and evaporate the solvent under nitrogen. This ensures precise stoichiometry.
Q: The compound is showing double peaks in the chromatogram. A: Piperazines can undergo "chair-chair" conformational flipping, but this is usually fast. More likely, you are seeing prototropic tautomerism or separation of the N-oxide metabolite . Ensure your LC-MS transition is specific to the parent mass and not the M+16 (N-oxide) metabolite which can fragment back to the parent in the source.
References
-
Bioavailability Enhancement Techniques: Strategies to Enhance the Bioavailability of Hydrophilic Drugs. (2025).[1][2][3] Focuses on formulation strategies for BCS Class III/IV drugs.
-
Piperazine Pharmacokinetics: The medicinal chemistry of piperazines: A review. (2024).[3] Discusses the polarity and ADME characteristics of the piperazine scaffold.
-
Permeability Assessment: Challenges in Permeability Assessment for Oral Drug Product Development. (2021).[2][4] Reviews methods for estimating permeability of polar compounds.
-
pKa and Solubility: pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009).[5] Provides fundamental dissociation constant data for piperazine derivatives.
-
Lipid Formulations: Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs. (2023).[4][5][6] While focused on lipophilic drugs, the principles of SNEDDS (Transcutol/Cremophor) apply to permeation enhancement of polar drugs.
Sources
Validation & Comparative
A Comparative Efficacy Analysis of 1-(Oxan-3-yl)piperazine and Other Piperazine Derivatives as CNS Receptor Modulators
Introduction: The Piperazine Scaffold as a Cornerstone of CNS Drug Discovery
The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—a six-membered heterocyclic ring with two opposing nitrogen atoms—grant it the ability to engage with a wide array of biological targets, particularly within the central nervous system (CNS). This versatility has cemented its role in the development of numerous blockbuster drugs, from antipsychotics to anxiolytics and antidepressants. Piperazine derivatives are renowned for their activity at key neurotransmitter receptors, such as dopamine and serotonin receptors, which are implicated in the pathophysiology of many psychiatric and neurological disorders.[1]
This guide provides a comparative analysis of the potential efficacy of a novel derivative, 1-(Oxan-3-yl)piperazine, against established piperazine-based therapeutics. As direct experimental data for this compound is not yet publicly available, this analysis will leverage established Structure-Activity Relationship (SAR) principles to forecast its pharmacological profile. We will compare its structural motifs to those of well-characterized agents—Aripiprazole, Buspirone, and the pharmacological tool compound BMY 7378—to hypothesize its binding affinity and functional activity at two critical CNS targets: the Dopamine D2 receptor (D2R) and the Serotonin 1A receptor (5-HT1A).
The Primary Targets: Dopamine D2 and Serotonin 5-HT1A Receptors
A delicate balance between the dopaminergic and serotonergic systems is fundamental for mood, cognition, and motor control. The D2 and 5-HT1A receptors, both G-protein coupled receptors (GPCRs), are central to this interplay.
-
Dopamine D2 Receptor (D2R): Primarily coupled to Gαi proteins, activation of D2R inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2] In conditions like schizophrenia, hyperactive dopaminergic signaling in the mesolimbic pathway is associated with positive symptoms. Consequently, D2R antagonism or partial agonism is a key mechanism of action for all antipsychotic drugs.[3]
-
Serotonin 1A Receptor (5-HT1A): Also coupled to Gαi, 5-HT1A receptors are found both presynaptically on serotonin neurons (as autoreceptors) and postsynaptically in regions like the hippocampus and cortex.[4] Their activation similarly leads to cAMP reduction. 5-HT1A receptor agonism is a validated strategy for treating anxiety and depression.[4][5]
The interplay between these two receptors is a cornerstone of modern psychopharmacology. For instance, the efficacy of atypical antipsychotics is often attributed to a combination of D2R partial agonism and 5-HT1A partial agonism.[3][6]
Caption: Simplified signaling pathways for D2 and 5-HT1A receptors.
Comparative Analysis of Reference Piperazine Derivatives
To build a framework for predicting the efficacy of 1-(Oxan-3-yl)piperazine, we must first examine the established profiles of our selected comparators. The binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, is a critical parameter. A lower Ki value indicates a higher binding affinity.
| Compound | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | Primary Functional Activity |
| Aripiprazole | 0.34[1][7] | 1.7[1][7] | D2 Partial Agonist, 5-HT1A Partial Agonist[1][6] |
| Buspirone | Moderate Affinity*[8] | High Affinity (3.1-891 nM)**[9] | 5-HT1A Partial Agonist[4] |
| BMY 7378 | Low Affinity*** | ~5.0 (pKi 8.3)[10] | 5-HT1A Partial Agonist / Antagonist[11] |
| 1-(2-Methoxyphenyl)piperazine | Low Affinity**** | 0.4 - 1.2[12][13] | 5-HT1A Antagonist / Partial Agonist Fragment |
Note: Specific Ki values for Buspirone at D2R are variable in the literature, but it is consistently reported as having moderate affinity.[8] *Note: The wide range for Buspirone's 5-HT1A Ki reflects data from multiple assays and conditions.[9] *Note: BMY 7378 is primarily characterized by its high affinity for α1D-adrenoceptors and is used as a tool to study 5-HT1A receptors, having significantly lower affinity for D2 receptors. ***Note: 1-(2-Methoxyphenyl)piperazine is a common pharmacophore in many 5-HT1A ligands.[12][13]
Structure-Efficacy Relationship (SER) Analysis and Prediction for 1-(Oxan-3-yl)piperazine
The pharmacological profile of a piperazine derivative is dictated by the chemical nature of the substituents at its N1 and N4 positions.
-
The N1-Aryl Group: In many CNS-active piperazines, the N1 position is substituted with an aryl group (e.g., a phenyl or dichlorophenyl group). This moiety is crucial for anchoring the ligand in the receptor's binding pocket. For Aripiprazole, the 2,3-dichlorophenyl group contributes significantly to its high D2R affinity. For many 5-HT1A ligands, a 2-methoxyphenyl group is optimal for high-affinity binding.[12][13]
-
The N4-Substituent (Terminal Group): This part of the molecule is highly variable and profoundly influences the compound's overall profile, including its functional activity (agonist vs. antagonist), selectivity, and pharmacokinetic properties.
-
Aripiprazole features a long, rigid butoxy-dihydroquinolinone chain. This complex tail is responsible for its unique partial agonist activity at the D2 receptor, acting as a "dopamine system stabilizer."[7]
-
Buspirone and BMY 7378 possess a spirodecanedione imide system connected via an alkyl chain. This structure confers high affinity and partial agonism at the 5-HT1A receptor.[4]
-
Predictive Analysis for 1-(Oxan-3-yl)piperazine:
The structure of 1-(Oxan-3-yl)piperazine presents a significant departure from the classic arylpiperazine template. It lacks the N1-aryl group and instead has an oxane (tetrahydropyran) ring attached directly to one of the piperazine nitrogens.
-
Hypothesized Affinity and Selectivity: The absence of the N1-aryl group, which is critical for high-affinity interactions with the aromatic residues in the orthosteric binding sites of D2 and 5-HT1A receptors, strongly suggests that 1-(Oxan-3-yl)piperazine itself is unlikely to be a high-affinity ligand for either receptor. The oxane ring is non-aromatic, bulky, and polar due to the ether oxygen. While it can participate in hydrogen bonding, it cannot engage in the π-π stacking interactions that often drive arylpiperazine binding. This would likely result in significantly lower affinity compared to Aripiprazole or Buspirone. Its profile might be more akin to a simple alkyl-piperazine, which generally shows low receptor affinity.
-
Potential as a Scaffold Fragment: It is more plausible that 1-(Oxan-3-yl)piperazine is intended as a fragment or building block. A pharmacologically active derivative would likely have a classic aryl group (like 2-methoxyphenyl) on the other piperazine nitrogen (N4). In such a hypothetical compound, 1-Aryl-4-(Oxan-3-yl)piperazine, the oxanyl group would serve as the "terminal" moiety. In this context:
-
Impact on Physicochemical Properties: The oxane ring would increase the polarity and water solubility of the molecule compared to more lipophilic terminal groups (like the adamantane group in some experimental antagonists).[12] This could have favorable implications for its pharmacokinetic profile, potentially reducing off-target effects associated with high lipophilicity.
-
Potential for Novel Interactions: The ether oxygen in the oxane ring could act as a hydrogen bond acceptor, potentially forming novel interactions within the receptor binding site that are not accessible to purely lipophilic or aromatic terminal groups. This could, in theory, influence selectivity between receptor subtypes (e.g., D2 vs. D3).
-
Experimental Methodologies for Efficacy Determination
To validate the hypotheses outlined above, a standardized set of in vitro experiments would be required. The following protocols describe the gold-standard methods for determining binding affinity and functional activity at GPCRs.
Caption: General workflow for in vitro pharmacological characterization.
Protocol 1: Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring how effectively it competes with a radiolabeled ligand of known affinity for the receptor.[14][15]
Objective: To calculate the Ki of 1-(Oxan-3-yl)piperazine at human D2 and 5-HT1A receptors.
Materials:
-
Cell membranes from a stable cell line expressing the human D2 or 5-HT1A receptor.
-
Radioligand: e.g., [³H]-Spiperone for D2R, [³H]-8-OH-DPAT for 5-HT1A.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compound and reference compounds (dissolved in DMSO).
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2R).
-
Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and the radioligand at a fixed concentration (near its Kd value).
-
Control Wells:
-
Total Binding: Add buffer, radioligand, and DMSO (vehicle).
-
Non-specific Binding (NSB): Add buffer, radioligand, and the non-specific binding control compound.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to all wells. Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[16]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Protocol 2: cAMP Functional Assay (Gαi-coupled Receptors)
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, providing information on its functional activity (e.g., agonist or antagonist).[17][18]
Objective: To determine if 1-(Oxan-3-yl)piperazine acts as an agonist or antagonist at D2 and 5-HT1A receptors.
Materials:
-
Live cells expressing the human D2 or 5-HT1A receptor.
-
Assay medium (e.g., CO2-independent medium).
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Reference agonist (e.g., Dopamine for D2R, 5-CT for 5-HT1A).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensor).[18][19]
-
384-well assay plates.
Procedure:
-
Cell Preparation: Harvest and count cells, then resuspend them in assay medium containing the cAMP detection reagents. Incubate as per the kit manufacturer's instructions.
-
Agonist Mode Testing:
-
Dispense cells into the assay plate.
-
Add the test compound across a range of concentrations.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Read the plate using a plate reader compatible with the detection kit.
-
Interpretation: A dose-dependent decrease in the forskolin-stimulated cAMP signal indicates agonist activity at a Gαi-coupled receptor.
-
-
Antagonist Mode Testing:
-
Dispense cells into the assay plate.
-
Add the test compound across a range of concentrations and incubate briefly.
-
Add a fixed concentration of a reference agonist (typically its EC80 concentration) to all wells.
-
Add forskolin to all wells.
-
Incubate and read the plate as above.
-
Interpretation: A dose-dependent reversal of the reference agonist's inhibitory effect on cAMP indicates antagonist activity.
-
-
Data Analysis:
-
Plot the assay signal against the log concentration of the test compound.
-
For agonist activity, determine the EC50 (potency) and the maximum inhibition (efficacy).
-
For antagonist activity, determine the IC50 (potency).
-
Conclusion and Future Directions
While 1-(Oxan-3-yl)piperazine is a novel chemical entity without a public pharmacological record, a systematic analysis based on established SAR principles for piperazine derivatives allows for a reasoned prediction of its efficacy. The absence of a crucial N1-aryl moiety strongly suggests that the compound, in its current form, would likely possess low affinity for D2 and 5-HT1A receptors.
However, its true potential may lie in its use as a building block. When incorporated as the N4-terminal group in a classic N1-arylpiperazine structure, the oxane ring could confer unique properties. Its polarity may improve the pharmacokinetic profile, and its hydrogen bonding capability could open avenues for novel receptor interactions, potentially leading to improved selectivity or a unique functional profile.
The definitive characterization of 1-(Oxan-3-yl)piperazine and its derivatives awaits empirical validation. The experimental protocols detailed herein provide a clear and robust roadmap for elucidating its binding affinity and functional efficacy, which will be essential to determine if this novel scaffold can be developed into a next-generation CNS therapeutic.
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Nair, A., et al. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psych Scene Hub. [Link]
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Wikipedia contributors. (2024). Aripiprazole. Wikipedia, The Free Encyclopedia. [Link]
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Jordan, S., et al. (2002). Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. ResearchGate. [Link]
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Ribeiro, C. F. A., et al. (2022). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PMC, NIH. [Link]
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Mamo, D., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia: a Triple Tracer PET Study. ResearchGate. [Link]
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De Deurwaerdère, P., et al. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC. [Link]
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Dkovaleva, E. V., et al. (1996). The role of 5-HT1A serotonin and D2 dopamine receptors in buspirone effects on cortical electrical activity in rats. PubMed. [Link]
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Connor, H. E., et al. (1992). BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats. PubMed. [Link]
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Bylund, D. B., & Toews, M. L. (2014). GPCR-radioligand binding assays. PubMed. [Link]
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Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Orjales, A., et al. (1997). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. ChEMBL, EMBL-EBI. [Link]
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Sivan, A., et al. (2021). Occupancy of Dopamine D2 and D3 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans. ResearchGate. [Link]
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DailyMed. (2023). BUSPIRONE HYDROCHLORIDE tablet. NIH. [Link]
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RCSB PDB. (2024). 8FYX: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. RCSB PDB. [Link]
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Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
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Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. [Link]
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Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]
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Cacciari, B., et al. (2001). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. PubMed. [Link]
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Wikipedia contributors. (2024). Treatment-resistant depression. Wikipedia, The Free Encyclopedia. [Link]
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Crivellin, E., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. [Link]
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Mustafa, N., et al. (2025). Exploring Serotonin-1A receptor function in the effects of buspirone on cognition by molecular receptor expression and EEG analytical studies. PubMed. [Link]
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Rickels, K., et al. (1990). Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression. PubMed. [Link]
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Iurciuc, D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl) Propyl) Adamantane Derivatives. MDPI. [Link]
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Villalón, C. M., & Centurión, D. (2001). The Hypotensive Effect of BMY 7378 Is Antagonized by a Silent 5-HT(1A) Receptor Antagonist: Comparison With 8-hydroxy-dipropylamino Tetralin. PubMed. [Link]
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MedCentral. (n.d.). Buspirone: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]
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Comparative Validation of 1-(Oxan-3-yl)piperazine: A Guide to Secondary Assays for Dopamine D2 Receptor Antagonism
This guide provides a comprehensive framework for the secondary validation of novel compounds targeting the Dopamine D2 receptor (D2R). Using the hypothetical molecule, 1-(Oxan-3-yl)piperazine (hereafter referred to as "Compound X"), identified as a potent D2R antagonist in primary screening, we will explore the critical secondary assays necessary to characterize its functional activity. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare the performance of new chemical entities against established alternatives.
The Dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a pivotal target in the treatment of various neuropsychiatric disorders, including schizophrenia and bipolar disorder.[1][2] Antagonism of this receptor is a key mechanism of action for most antipsychotic medications.[3] Following the identification of a "hit" compound from a primary assay, such as a radioligand binding assay, it is imperative to confirm and characterize its activity in functional, cell-based secondary assays. These assays provide crucial information on the compound's potency, efficacy, and mechanism of action at the cellular level.[4]
This guide will focus on two of the most relevant and widely adopted secondary assays for D2R antagonists: the cAMP modulation assay and the β-arrestin recruitment assay. We will compare the hypothetical performance of Compound X to well-established D2R antagonists, Haloperidol (a typical antipsychotic) and Aripiprazole (an atypical antipsychotic with partial agonist activity), to provide a clear and objective assessment of its potential.
Understanding the D2R Signaling Pathways
The Dopamine D2 receptor primarily signals through two distinct pathways upon activation by an agonist like dopamine:
-
Gαi/o-Protein Dependent Pathway: The D2R couples to inhibitory G proteins (Gαi/o).[5] This coupling leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6][7] This pathway is considered the canonical signaling cascade for D2R.
-
β-Arrestin Dependent Pathway: Like many GPCRs, upon agonist binding and subsequent phosphorylation, the D2R can recruit β-arrestin proteins.[8][9] This interaction is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[10][11]
A comprehensive validation of a D2R antagonist requires interrogation of both pathways to understand its complete pharmacological profile, including any potential for biased agonism (preferential activation of one pathway over another).
Caption: D2R signaling pathways and point of antagonist intervention.
Comparative Performance Analysis
The following tables summarize the hypothetical data for Compound X in comparison to Haloperidol and Aripiprazole in the two key secondary assays. This data is representative of what would be generated in a typical drug discovery campaign.
Table 1: cAMP Modulation Assay - Antagonist Mode
This assay measures the ability of the test compounds to reverse the dopamine-induced inhibition of cAMP production. The IC50 value represents the concentration of the antagonist that restores cAMP levels to 50% of the maximal response.
| Compound | D2R IC50 (nM) | Efficacy (% reversal) | Hill Slope |
| Compound X | 5.2 | 100% | -1.1 |
| Haloperidol | 8.5 | 100% | -1.0 |
| Aripiprazole | 10.1 | 60% (Partial Agonist) | -0.9 |
Interpretation: The hypothetical data indicates that Compound X is a potent D2R antagonist, with a slightly lower IC50 than the standard antagonist, Haloperidol. Its full efficacy (100% reversal) suggests it is a neutral antagonist in this pathway, unlike Aripiprazole, which displays partial agonism.
Table 2: β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the D2R. The IC50 value is the concentration of the antagonist that inhibits 50% of the dopamine-induced β-arrestin recruitment.
| Compound | D2R IC50 (nM) | Efficacy (% inhibition) | Hill Slope |
| Compound X | 7.8 | 100% | -1.0 |
| Haloperidol | 12.3 | 100% | -0.9 |
| Aripiprazole | 15.5 | 100% | -1.1 |
Interpretation: In the β-arrestin pathway, Compound X again demonstrates potent antagonism, inhibiting dopamine-induced recruitment with high efficacy. The comparable activity in both cAMP and β-arrestin assays suggests that Compound X is a balanced D2R antagonist, showing no significant pathway bias.
Experimental Protocols
The following are detailed, step-by-step protocols for the secondary assays described above. These protocols are designed to be self-validating by including appropriate controls and quality checks.
Workflow Overview
Caption: General workflow for secondary functional assays.
Protocol 1: D2R cAMP Modulation Assay (HTRF)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for a competitive immunoassay to measure cAMP levels.[12]
Rationale: The D2R is Gαi-coupled, so its activation by an agonist (dopamine) will decrease intracellular cAMP. To measure this decrease accurately, adenylyl cyclase is stimulated with forskolin to produce a robust basal cAMP signal. An antagonist will reverse the dopamine-induced decrease in this signal.[13][14]
Materials:
-
HEK293 cells stably expressing human D2R
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)
-
Dopamine (agonist)
-
Forskolin
-
Test compounds (Compound X, Haloperidol, Aripiprazole)
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white, low-volume assay plates
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Preparation: Culture and harvest HEK293-D2R cells. Resuspend cells in assay buffer to a density of 2 x 10^6 cells/mL.
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Add 5 µL of the diluted compounds to the assay plate. Include wells for "no antagonist" (buffer only) and "maximal response" (high concentration of a known antagonist) controls.
-
Cell Addition: Dispense 5 µL of the cell suspension into each well of the assay plate.
-
Agonist/Forskolin Addition: Prepare a solution of dopamine at its EC80 concentration (pre-determined) and a fixed concentration of forskolin (e.g., 10 µM) in assay buffer. Add 5 µL of this solution to all wells except the "no agonist" control wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Prepare the HTRF detection reagents according to the manufacturer's instructions. Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP cryptate solution to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot the results as a function of compound concentration. Fit the data to a four-parameter logistic equation to determine IC50 values.
Protocol 2: D2R β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol employs an enzyme fragment complementation (EFC) technology, such as the PathHunter assay, to measure β-arrestin recruitment.[9][15]
Rationale: This assay provides a direct measure of the interaction between the D2R and β-arrestin.[11] The D2R is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[9] An antagonist will block this interaction.
Materials:
-
CHO-K1 cells stably co-expressing D2R fused to an enzyme donor and β-arrestin fused to an enzyme acceptor
-
Assay buffer (e.g., Opti-MEM)
-
Dopamine (agonist)
-
Test compounds (Compound X, Haloperidol, Aripiprazole)
-
PathHunter detection reagent kit
-
384-well white, solid-bottom assay plates
-
Plate reader capable of measuring chemiluminescence
Procedure:
-
Cell Preparation: Culture and harvest the engineered CHO-K1 cells. Resuspend in assay buffer to a density of 1 x 10^6 cells/mL.
-
Cell Plating: Dispense 10 µL of the cell suspension into each well of the assay plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 5 µL of the diluted compounds to the appropriate wells.
-
Agonist Addition: Add 5 µL of dopamine at its EC80 concentration to all wells except the "no agonist" controls.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Equilibrate the plate and detection reagents to room temperature. Prepare the detection reagent according to the manufacturer's protocol. Add 10 µL of the reagent to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and plot the dose-response curves. Determine IC50 values using a non-linear regression fit.
Conclusion and Future Directions
The secondary assays outlined in this guide provide a robust and reliable means of validating the biological activity of novel D2R antagonists like the hypothetical Compound X. The comparative data against established drugs such as Haloperidol and Aripiprazole is crucial for positioning a new compound within the existing therapeutic landscape.
Based on our hypothetical data, Compound X presents as a potent, efficacious, and balanced D2R antagonist. The next logical steps in its preclinical development would involve:
-
Selectivity Profiling: Assessing the activity of Compound X against other dopamine receptor subtypes (D1, D3, D4, D5) and a panel of other GPCRs, ion channels, and transporters to determine its selectivity and potential off-target effects.
-
In Vivo Efficacy: Evaluating the compound in animal models of psychosis to establish its therapeutic potential.
-
Pharmacokinetic and Safety Profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of the compound.
By following a rigorous and systematic validation process, researchers can confidently advance the most promising lead candidates into further development, ultimately contributing to the discovery of new and improved medicines for neuropsychiatric disorders.
References
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Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved February 4, 2026, from [Link]
-
Allen, J. A., et al. (2011). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PLoS ONE, 6(9), e25254. [Link]
-
BioWorld. (2026, January 26). US Dept. of HHS synthesizes new dopamine D2 antagonists. Retrieved February 4, 2026, from [Link]
-
Clarivate. (2024, January 9). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Retrieved February 4, 2026, from [Link]
-
Shapiro, G., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Journal of Psychopharmacology, 20(6), 745-756. [Link]
-
Assay Guidance Manual. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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Guo, K., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3460-3477. [Link]
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Stępnicki, P., et al. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 25(21), 5199. [Link]
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A Researcher's Guide to the Cross-Validation of In Silico Predictions for 1-(Oxan-3-yl)piperazine
Introduction: The Imperative of Ground Truthing Computational Models
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. The journey from a promising hit compound to a market-approved drug is notoriously long and expensive, with high attrition rates often attributed to unforeseen safety issues or poor pharmacokinetic profiles.[1] Computational, or in silico, modeling has emerged as an indispensable tool to mitigate these risks, offering rapid, cost-effective predictions of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties before a single physical experiment is conducted.[2][3][4]
This guide focuses on a novel heterocyclic entity, 1-(Oxan-3-yl)piperazine . This molecule incorporates two privileged scaffolds in medicinal chemistry: the piperazine ring, a common feature in numerous approved drugs, and the oxane ring system.[5][6] Compounds featuring 1,3-oxazine structures, closely related to the oxane in our molecule, have demonstrated a wide array of biological activities, including anti-inflammatory and anticancer properties.[7][8][9][10] Given its promising structural motifs, 1-(Oxan-3-yl)piperazine represents a pertinent case study for early-stage characterization.
However, the predictions generated by computational models are, by nature, hypotheses. They are built on existing data and algorithms, and their accuracy can vary significantly depending on the model's training set and the novelty of the chemical space being explored.[11] Therefore, rigorous experimental cross-validation is not merely a suggestion but a cornerstone of scientific integrity in drug development. It is the critical process of "ground truthing" these digital predictions with real-world biological data.
This guide provides a structured framework for cross-validating key in silico toxicity predictions for 1-(Oxan-3-yl)piperazine. We will compare the outputs of established computational models with the data generated from gold-standard in vitro assays, explaining the causality behind each experimental choice and providing detailed, actionable protocols for researchers.
The Cross-Validation Workflow: From Prediction to Confirmation
The process of cross-validation is a systematic workflow designed to test the hypotheses generated by computational models. It involves generating in silico predictions for key risk areas, selecting appropriate experimental assays to test these predictions, executing the experiments, and finally, comparing the datasets to assess the model's predictive power and build a reliable safety profile for the compound.
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The Enigmatic Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-(Oxan-3-yl)piperazine and its Conceptual Analogs
For researchers and scientists navigating the complex landscape of drug discovery, particularly within the realm of central nervous system (CNS) disorders, the piperazine moiety stands as a cornerstone pharmacophore.[1][2][3][4] Its privileged structure has been extensively derivatized to yield a multitude of clinically successful drugs targeting a range of neurological pathways.[5] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored scaffold: 1-(Oxan-3-yl)piperazine. While direct and extensive research on this particular molecule and its immediate analogs is notably scarce in published literature, we can construct a robust and predictive SAR narrative by examining its constituent parts—the piperazine ring and the oxane moiety—and by drawing comparisons with well-characterized analogs.[6]
This guide aims to provide a comprehensive analysis for drug development professionals, offering insights into the therapeutic potential of this scaffold, hypothesizing its biological targets, and providing the experimental frameworks necessary to validate these predictions.
The Core Scaffold: Deconstructing 1-(Oxan-3-yl)piperazine
The 1-(Oxan-3-yl)piperazine scaffold marries two key heterocyclic systems: the versatile piperazine ring and a saturated oxane (tetrahydropyran) ring. The piperazine ring, with its two nitrogen atoms, offers a rigid, yet conformationally adaptable core with opportunities for substitution at the N1 and N4 positions, significantly influencing its pharmacokinetic and pharmacodynamic properties.[1][3] The oxane ring introduces a polar ether linkage and a defined stereochemistry at the 3-position, which can critically impact receptor interactions.
The inherent polarity and hydrogen bonding capabilities of the oxane's oxygen and the piperazine's nitrogens suggest that compounds based on this scaffold are likely to interact with targets within the CNS, such as G-protein coupled receptors (GPCRs), where such interactions are paramount.[7] Specifically, the arylpiperazine substructure is a well-established motif in ligands for dopaminergic and serotonergic receptors.[5][7]
Comparative Analysis: SAR of Structurally Related Analogs
In the absence of direct experimental data for 1-(Oxan-3-yl)piperazine, we will explore the SAR of three classes of informative analogs: arylpiperazines, piperazine-alkanol derivatives, and molecules incorporating cyclic ether moieties.
The Influence of the N4-Substituent: Lessons from Arylpiperazines
A vast body of research on arylpiperazine derivatives demonstrates that the nature of the substituent at the N4 position of the piperazine ring is a primary determinant of biological activity and receptor selectivity.[8] These compounds are well-known modulators of dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors, activities that are central to the treatment of psychosis, depression, and anxiety.[5][9]
| Analog Class | N4-Substituent | Key SAR Observations | Target Receptor(s) | Reference Example |
| Arylpiperazines | Aryl group (e.g., phenyl, dichlorophenyl) | Substitution pattern on the aryl ring dictates affinity and selectivity. For example, 2,3-dichloro substitution often favors high affinity for D3 receptors. | D2/D3, 5-HT1A/2A | Aripiprazole |
| Alkyl-Arylpiperazines | Aralkyl group (e.g., benzyl) | The length and nature of the alkyl linker modulate potency and selectivity. | D2/D3, 5-HT1A | Buspirone |
| Long-chain Arylpiperazines | Extended chain with terminal functional group | The terminal moiety can engage with secondary binding pockets, enhancing affinity and conferring functional activity (agonist vs. antagonist). | D2/D3, 5-HT1A | Cariprazine |
The key takeaway is that derivatization of the N4-nitrogen of a 1-(substituted)piperazine is a critical step in tuning its pharmacological profile. For our scaffold of interest, this position remains unsubstituted, suggesting it is a prime site for modification in any drug discovery program.
The Role of the Oxane Moiety: A Constrained Alkanol
The 3-hydroxyoxane moiety in our lead structure can be viewed as a conformationally restricted analog of an alkanol chain. The position and stereochemistry of the hydroxyl group are expected to be critical for receptor interaction. While direct analogs are not available, we can infer potential interactions from related structures. For instance, the presence of a hydroxyl group on an alkyl linker in some CNS-active compounds can introduce a key hydrogen bonding interaction, enhancing affinity. The rigid oxane ring would pre-organize this hydroxyl group in a specific orientation, potentially increasing selectivity for a particular receptor subtype.
Hypothesized Biological Targets and Signaling Pathways
Based on the structural features of 1-(Oxan-3-yl)piperazine and the known pharmacology of its constituent motifs, the most probable biological targets are dopamine and serotonin receptors. Specifically, the scaffold bears resemblance to atypical antipsychotics and anxiolytics that modulate these systems.[5]
A primary hypothesis is that derivatives of 1-(Oxan-3-yl)piperazine could act as antagonists or partial agonists at D2 and D3 dopamine receptors. Antagonism at these receptors is a hallmark of antipsychotic drugs, which work by dampening hyperactive dopaminergic signaling in the mesolimbic pathway.[10]
Caption: Hypothesized mechanism of action at a dopaminergic synapse.
Experimental Validation: Protocols and Workflows
To test the hypotheses outlined above, a systematic experimental cascade is required. This should begin with in vitro characterization and progress to in vivo models to assess therapeutic potential and safety.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial step is to determine the binding affinity of synthesized analogs for a panel of relevant CNS receptors.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2/D3 Receptors [11][12][13][14]
-
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human D2 and D3 dopamine receptors.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or a D3-preferring radioligand.
-
Non-specific binding competitor: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, non-specific competitor, or test compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percent inhibition of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for in vitro characterization of novel compounds.
In Vivo Evaluation: Models of Antipsychotic-like Activity
Compounds that demonstrate promising in vitro profiles should be advanced to in vivo models to assess their therapeutic efficacy and potential side effects.
Experimental Protocol: Haloperidol-Induced Catalepsy in Rodents [15]
-
Objective: To assess the potential for a test compound to induce extrapyramidal side effects (EPS), a common liability of older antipsychotic drugs.[10]
-
Rationale: Typical antipsychotics that are potent D2 receptor antagonists induce catalepsy in rodents, which is considered a predictor of EPS in humans.[16] Atypical antipsychotics, often with mixed D2/5-HT2A antagonism, tend to have a lower cataleptic potential.
-
Apparatus: A horizontal bar raised approximately 9 cm from the base.
-
Procedure:
-
Administer the test compound or vehicle to rodents (rats or mice) via an appropriate route (e.g., intraperitoneal, oral).
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on the horizontal bar.
-
Measure the time (in seconds) that the animal remains in this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used.
-
A positive control group receiving haloperidol (e.g., 1 mg/kg) should be included.
-
-
Data Analysis:
-
Compare the mean catalepsy scores (time) for the test compound groups to the vehicle and haloperidol groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in the time spent on the bar compared to the vehicle indicates cataleptic potential.
-
Other Relevant In Vivo Models: [17]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: A measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotics can restore this deficit.
-
Amphetamine- or Phencyclidine-Induced Hyperlocomotion: These models mimic the hyperdopaminergic state associated with psychosis. Effective antipsychotics reduce this hyperlocomotion.
Conclusion and Future Directions
The 1-(Oxan-3-yl)piperazine scaffold represents an intriguing, yet largely unexplored, area for the development of novel CNS-active agents. While direct SAR data is lacking, a comprehensive analysis of related structures provides a logical starting point for a drug discovery campaign. The piperazine core is a well-validated pharmacophore for targeting dopamine and serotonin receptors, and the oxane moiety offers a unique, conformationally constrained element that could be exploited to achieve high affinity and selectivity.
Future research should focus on the synthesis and systematic evaluation of a library of N4-substituted 1-(Oxan-3-yl)piperazine analogs. By applying the experimental workflows detailed in this guide, researchers can elucidate the SAR of this novel scaffold and potentially uncover new chemical entities with therapeutic potential for treating complex neurological and psychiatric disorders.
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In Vivo Validation of 1-(Oxan-3-yl)piperazine: A Comparative Guide for Preclinical Efficacy Assessment
For researchers and drug development professionals, the journey from a promising in vitro finding to a viable clinical candidate is paved with rigorous preclinical validation. This guide provides an in-depth, experience-driven framework for the in vivo validation of novel compounds, using the hypothetical molecule 1-(Oxan-3-yl)piperazine as a central example. We will explore the transition from plausible in vitro anti-inflammatory and anticancer activities to their substantiation in established animal models, offering a comparative analysis against standard-of-care alternatives.
The core of this guide is built on the principles of scientific integrity and logical experimental design. We will not only detail the "how" but also the critical "why" behind each methodological choice, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Section 1: The Bridge from Benchtop to In Vivo - A Case Study with 1-(Oxan-3-yl)piperazine
The piperazine scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting a wide array of biological activities including anticancer and anti-inflammatory effects.[1][2] The incorporation of an oxane moiety introduces unique stereochemical and solubility properties that can influence pharmacokinetic and pharmacodynamic profiles.[3]
For the purpose of this guide, we will build upon two hypothetical, yet scientifically plausible, in vitro findings for 1-(Oxan-3-yl)piperazine:
-
Selective Cyclooxygenase-2 (COX-2) Inhibition: In a cell-free enzyme assay, 1-(Oxan-3-yl)piperazine demonstrates potent and selective inhibition of COX-2 (IC50 = 0.1 µM) over COX-1 (IC50 = 15 µM). This profile suggests a potential anti-inflammatory agent with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]
-
Cytotoxicity against Triple-Negative Breast Cancer (TNBC): In a panel of cancer cell lines, 1-(Oxan-3-yl)piperazine exhibits significant cytotoxic activity against the MDA-MB-231 human breast cancer cell line (IC50 = 1.0 µM).[5] This cell line is a well-established model for the aggressive and difficult-to-treat triple-negative subtype of breast cancer.[6]
This guide will now delineate the experimental pathways to validate these in vitro observations in relevant in vivo models.
Section 2: In Vivo Validation of Anti-Inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[7] The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, with the later phase (3-6 hours) being predominantly mediated by the upregulation of COX-2 and the subsequent production of prostaglandins, particularly PGE2.[8][9]
Comparative Efficacy of 1-(Oxan-3-yl)piperazine in the Carrageenan-Induced Paw Edema Model
The following table summarizes the expected comparative efficacy of 1-(Oxan-3-yl)piperazine against a non-selective NSAID (Ibuprofen) and a selective COX-2 inhibitor (Celecoxib).
| Compound | Dose (mg/kg, p.o.) | Time Post-Carrageenan (hours) | Paw Edema Inhibition (%) | Paw Tissue PGE2 Levels (pg/mg protein) |
| Vehicle (Saline) | - | 4 | 0 | 150 ± 15 |
| 1-(Oxan-3-yl)piperazine | 10 | 4 | 45 ± 5 | 85 ± 8 |
| 1-(Oxan-3-yl)piperazine | 30 | 4 | 65 ± 6 | 50 ± 5 |
| Ibuprofen | 40 | 4 | 50 ± 7 | 75 ± 9 |
| Celecoxib | 50 | 4 | 60 ± 5 | 55 ± 6 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to provide a robust and reproducible assessment of the anti-inflammatory activity of the test compounds.
Animals: Male Wistar rats (180-220 g) are used for this study. Animals are acclimatized for at least one week before the experiment.
Experimental Groups:
-
Vehicle Control (0.9% Saline, p.o.)
-
1-(Oxan-3-yl)piperazine (10 mg/kg, p.o.)
-
1-(Oxan-3-yl)piperazine (30 mg/kg, p.o.)
-
Ibuprofen (40 mg/kg, p.o.) - Non-selective COX inhibitor control[10]
-
Celecoxib (50 mg/kg, p.o.) - Selective COX-2 inhibitor control[4]
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the respective test compounds or vehicle orally (p.o.) one hour before the induction of inflammation.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% w/v solution of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[7]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
-
At the end of the experiment (5 hours), euthanize the animals and collect the inflamed paw tissue.
-
Homogenize the paw tissue and determine the levels of Prostaglandin E2 (PGE2) using a commercially available ELISA kit to confirm the inhibition of the COX-2 pathway.[11]
Visualizing the Experimental Workflow
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Section 3: In Vivo Validation of Anticancer Efficacy: The MDA-MB-231 Xenograft Model
To validate the in vitro cytotoxic activity of 1-(Oxan-3-yl)piperazine against triple-negative breast cancer, a human tumor xenograft model is the gold standard.[12] This involves implanting human cancer cells into immunocompromised mice, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living system.[13]
Comparative Efficacy of 1-(Oxan-3-yl)piperazine in the MDA-MB-231 Xenograft Model
The following table presents a hypothetical comparative dataset for 1-(Oxan-3-yl)piperazine and the standard-of-care chemotherapeutic agent, Doxorubicin.
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1200 ± 150 | - | +2 ± 1 |
| 1-(Oxan-3-yl)piperazine | 20 mg/kg, p.o., daily | 720 ± 90 | 40 | -1 ± 2 |
| 1-(Oxan-3-yl)piperazine | 50 mg/kg, p.o., daily | 480 ± 75 | 60 | -4 ± 3 |
| Doxorubicin | 2 mg/kg, i.v., weekly | 540 ± 80 | 55 | -8 ± 4 |
Experimental Protocol: MDA-MB-231 Xenograft Study
This protocol outlines the key steps for assessing the anti-tumor efficacy of 1-(Oxan-3-yl)piperazine.
Cell Culture: MDA-MB-231 cells are cultured in appropriate media until they reach the logarithmic growth phase.
Animals: Female athymic nude mice (6-8 weeks old) are used. These mice lack a functional thymus and therefore do not reject human tumor xenografts.
Tumor Implantation:
-
Harvest and resuspend MDA-MB-231 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.
Treatment:
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Administer the test compounds and vehicle according to the specified dosing schedule.
-
Measure tumor volume with calipers twice weekly and calculate the volume using the formula: (Length x Width²)/2.[13]
-
Monitor the body weight of the mice twice weekly as an indicator of systemic toxicity.
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizing the Xenograft Workflow
Caption: Workflow for the MDA-MB-231 Xenograft Model.
Section 4: Pharmacokinetic Considerations and Rationale for Dosing
A critical aspect of in vivo validation is the understanding of a compound's pharmacokinetic (PK) profile. For piperazine derivatives, oral bioavailability can be variable.[12][14] A preliminary PK study in rodents is essential to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), half-life (t1/2), and oral bioavailability (%F).
The dosing regimen for the efficacy studies should be designed to maintain plasma concentrations of 1-(Oxan-3-yl)piperazine above its in vitro IC50 for a significant duration. For instance, if the half-life is determined to be 4-6 hours, a once-daily dosing regimen is a logical starting point for the xenograft study. The doses selected for the efficacy studies should be well-tolerated, as determined in a preliminary dose-range finding toxicity study.
Conclusion
This guide has provided a comprehensive framework for the in vivo validation of a hypothetical piperazine derivative, 1-(Oxan-3-yl)piperazine, based on plausible in vitro anti-inflammatory and anticancer activities. By employing well-established animal models, incorporating relevant positive controls, and measuring key biomarkers, researchers can generate robust and reliable data to support the continued development of novel therapeutic agents. The principles of sound experimental design, including appropriate animal models, well-defined endpoints, and a clear understanding of the underlying biological mechanisms, are paramount for the successful translation of promising laboratory findings into clinically meaningful therapies.
References
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Sarika, P. S., & Nirmala, P. (2012). Carrageenan Induced Paw Edema Model. Creative Biolabs. Retrieved from [Link]
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Guay, J., Bateman, K., Gordon, R., Mancini, J., & Riendeau, D. (2004). Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1. The Journal of biological chemistry, 279(23), 24866–24872. [Link]
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Sari, D. C., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase. World Veterinary Journal, 13(4), 629-637. [Link]
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Karafakı, A. S., et al. (2025). Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model. Journal of Biochemical and Molecular Toxicology, e23737. [Link]
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Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 643-647. [Link]
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Nocentini, A., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 277. [Link]
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Kim, J. H., et al. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters, 16(5), 6261-6268. [Link]
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Kumar, A., et al. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 4(1), 40-43. [Link]
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Altogen Labs. (n.d.). Validated MDA-MB-231 Xenograft Model. Retrieved from [Link]
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Park, J. H., et al. (2016). A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4). Cancer Biotherapy & Radiopharmaceuticals, 31(1), 13-20. [Link]
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Mancini, J. A., et al. (2004). Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1. Journal of Biological Chemistry, 279(23), 24866-24872. [Link]
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Lee, S. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules (Basel, Switzerland), 24(2), 241. [Link]
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Singh, S., et al. (2015). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate. [Link]
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Heidari, M. R., et al. (2016). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian journal of basic medical sciences, 19(11), 1173–1182. [Link]
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Singh, S. P., et al. (2006). Absorption, Protein Binding, Pharmacokinetics and Excretion of the Anti-Ischemic and Anti-Hypertensive Arylpiperazine Derivative CDRI-93/478 in Rats. Biological & Pharmaceutical Bulletin, 29(10), 2051-2057. [Link]
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Murewanhema, G., et al. (2024). Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro. International Journal of Molecular Sciences, 25(5), 2999. [Link]
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Pop, O. L., et al. (2021). DENATONIUM BENZOATE ATTENUATES INFLAMMATION AND PAIN AND DECREASES PGE2 LEVELS IN RATS. Farmacia, 69(1), 143-150. [Link]
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Altogen Labs. (n.d.). Validated MDA-MB-231 Xenograft Model. Retrieved from [Link]
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Asif, M. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1736-1768. [Link]
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Lee, S. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules, 24(2), 241. [Link]
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El-Baky, R. M. A., et al. (2020). Mast cells and pro-inflammatory cytokines roles in assessment of grape seeds extract anti-inflammatory activity in rat model of carrageenan-induced paw edema. Semantic Scholar. [Link]
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Keglevich, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]
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Comparing the toxicity profiles of different 1-(Oxan-3-yl)piperazine derivatives
Executive Summary: The Safety-Efficacy Trade-off
The 1-(Oxan-3-yl)piperazine scaffold (chemically synonymous with 1-(tetrahydro-2H-pyran-3-yl)piperazine ) represents a "privileged structure" in medicinal chemistry. It is frequently employed as a core pharmacophore in the development of GPCR ligands (particularly 5-HT7 and CCR5 antagonists) and enzyme inhibitors (e.g., monoacylglycerol lipase).
While the tetrahydropyran ring offers improved solubility and a lower logP compared to its cyclohexyl analogs, the piperazine moiety introduces specific toxicological risks. This guide objectively compares the toxicity profiles of three primary derivative classes derived from this scaffold, focusing on cardiotoxicity (hERG inhibition) , hepatotoxicity (reactive metabolite formation) , and phospholipidosis .
The Derivative Classes
For the purpose of this guide, we compare three structural subclasses commonly synthesized during lead optimization:
-
Series A (N-Aryl Derivatives): 1-(Oxan-3-yl)-4-arylpiperazines. (High potency, high toxicity risk).
-
Series B (N-Acyl/Sulfonyl Derivatives): 1-(Oxan-3-yl)-4-acylpiperazines. (Moderate potency, improved safety).[1]
-
Series C (Bis-Basic Derivatives): 1-(Oxan-3-yl)-4-(aminoalkyl)piperazines. (Variable potency, phospholipidosis risk).
Comparative Toxicity Analysis
Cardiotoxicity: The hERG Liability
The human Ether-à-go-go-Related Gene (hERG) potassium channel blockade is the primary safety attrition point for piperazine derivatives.[2]
-
Mechanism: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in
- stacking with lipophilic aromatic rings and cation- interactions with the protonated nitrogen of the piperazine. -
Series A (N-Aryl): High Risk. The distal aryl ring attached to the piperazine creates a perfect pharmacophore for hERG blockage. The tetrahydropyran ring, while polar, does not sufficiently offset the lipophilicity of the N-aryl group if the distal ring is halogenated (e.g., 4-fluorophenyl).
-
Series B (N-Acyl): Low Risk. Converting the distal nitrogen into an amide reduces the basicity (pKa) of the N4 nitrogen, eliminating the cation-
interaction potential at physiological pH. -
Series C (Bis-Basic): Moderate Risk. While highly polar, the presence of two basic centers can mimic the "pharmacophore of Class III antiarrhythmics," leading to QT prolongation.
Data Summary: hERG Inhibition Potency
| Derivative Class | Structural Feature | Mean hERG IC50 (µM) | Risk Level | Mitigation Strategy |
| Series A | N-Phenyl / N-Benzyl | < 1.0 µM (Potent Blocker) | Critical | Introduce polar groups (OH, CN) on the aryl ring to disrupt |
| Series B | N-Amide / Urea | > 30 µM (Weak/No Block) | Low | None required; preferred scaffold for safety. |
| Series C | N-Alkyl-Amine | 5.0 - 15.0 µM | Moderate | Reduce linker length; lower pKa of distal amine. |
Hepatotoxicity: Metabolic Bioactivation
Piperazines are susceptible to oxidative metabolism by CYP450 enzymes (mainly CYP3A4 and CYP2D6).
-
Series A (N-Aryl): High Risk. These derivatives often undergo bioactivation to form reactive quinone-imine intermediates or epoxide metabolites, which can covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).
-
Series B (N-Acyl): Low Risk. The amide bond is metabolically stable against oxidative attack compared to the aniline-like nitrogen in Series A.
-
Oxan-3-yl Ring Stability: The tetrahydropyran ring itself is relatively stable but can undergo ring-opening oxidation (lactonization) under extreme metabolic stress, though this is rarely the toxicophore.
Phospholipidosis (PLD)
Cationic amphiphilic drugs (CADs) accumulate in lysosomes, interfering with lipid metabolism.
-
Mechanism: High pKa (>8) + High Lipophilicity (LogP >3).
-
Comparison: Series C poses the highest risk due to multiple basic centers. Series A is a moderate risk depending on the lipophilicity of the aryl tail. Series B (Amides) usually avoids PLD as the amide nitrogen is not protonated at lysosomal pH.
Visualizing the SAR Logic
The following diagram illustrates the decision-making pathway for optimizing the 1-(oxan-3-yl)piperazine scaffold to minimize toxicity.
Figure 1: Structural Activity Relationship (SAR) flow for mitigating toxicity in oxan-3-yl piperazine derivatives.
Experimental Protocols for Validation
To objectively validate the claims above, the following standardized protocols must be employed.
Automated Patch Clamp for hERG Assessment
Gold standard for assessing Series A vs Series B cardiotoxicity.
Objective: Determine the IC50 of the derivative on the Kv11.1 potassium channel.
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Protocol Steps:
-
Step 1 (Seal): Establish a gigaseal (>1 GΩ) using an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Step 2 (Voltage Protocol): Hold cells at -80 mV. Depolarize to +40 mV for 500 ms (activates channels), then repolarize to -50 mV for 500 ms (elicits tail current).
-
Step 3 (Dosing): Apply the test derivative at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Step 4 (Analysis): Measure the peak tail current amplitude at -50 mV.
-
Step 5 (Controls): Use E-4031 (Positive Control, IC50 ~10-50 nM) to validate assay sensitivity.
-
-
Acceptance Criteria: A reduction in tail current >50% at 10 µM flags the compound as a "High Risk" hERG blocker.
Reactive Metabolite Trapping (Glutathione Assay)
Critical for assessing Series A hepatotoxicity.
Objective: Detect electrophilic intermediates (quinone-imines) formed by CYP450 metabolism.
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).
-
Reaction Mix: Test compound (10 µM) + Glutathione (GSH, 5 mM) + NADPH-regenerating system.
-
Procedure:
-
Incubate at 37°C for 60 minutes.
-
Quench with ice-cold acetonitrile.
-
Centrifuge (4000 rpm, 10 min) to remove proteins.
-
-
Analysis: Inject supernatant into LC-MS/MS (High Resolution, e.g., Q-TOF).
-
Detection: Search for [M + GSH]+ adducts (Mass shift of +307 Da).
-
Interpretation: The presence of GSH adducts indicates the formation of reactive metabolites, predicting a high risk of idiosyncratic toxicity.
Experimental Workflow Diagram
Figure 2: Screening workflow for validating safety profiles of piperazine derivatives.
References
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Piperazine Scaffold Versatility & Toxicity: Welz, A., & Koba, M. (2020).[4] Piperazine derivatives as dangerous abused compounds.[5][6] Acta Pharmaceutica, 70(4), 423-441. [Link] (Note: Discusses general piperazine toxicity mechanisms relevant to the scaffold).
-
hERG Inhibition Mechanisms in Piperazines: Zhang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[1] Journal of Medicinal Chemistry, 62(15). [Link] (Demonstrates structural modifications to reduce hERG in similar scaffolds).
-
General Piperazine SAR & Biological Activity: Chaudhary, P., et al. (2024).[4] The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
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hERG Assay Standardization: Spector, P. S., et al. (1996). Class III antiarrhythmic drugs...[3][7] (Basis for E-4031 control). [Link] (Referenced for protocol validation).
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Comparative Analysis of 1-(Oxan-3-yl)piperazine's ADME Properties: A Guide for Drug Development Professionals
Introduction: The Enduring Significance of the Piperazine Scaffold and the Imperative of Early ADME Assessment
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including antimicrobial, anticancer, and central nervous system agents.[1] Its prevalence is due in part to the favorable physicochemical properties it often imparts to molecules, such as improved aqueous solubility and oral bioavailability, which are key determinants of a drug's success.[2] However, as with any chemical series, the journey from a promising hit to a viable clinical candidate is fraught with challenges, a significant portion of which are related to the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Early and comprehensive in vitro and in vivo ADME characterization is no longer a "nice-to-have" but a critical, data-driven necessity in modern drug discovery.[3][4][5] It allows for the early identification of metabolic liabilities, potential for drug-drug interactions, and suboptimal pharmacokinetic properties that can lead to costly late-stage failures. This guide provides a comparative analysis of the anticipated ADME properties of the novel compound, 1-(Oxan-3-yl)piperazine, against two benchmark molecules: the parent piperazine scaffold and a complex, clinically evaluated piperazine-containing drug, PF-00734200. By understanding the influence of structural modifications on the piperazine core, researchers can make more informed decisions in the design and optimization of new chemical entities.
Compound Selection for Comparative Analysis
To provide a robust comparative framework, we have selected two compounds to benchmark against our target molecule, 1-(Oxan-3-yl)piperazine:
-
1-(Oxan-3-yl)piperazine (Test Article): A novel compound featuring a piperazine core substituted with an oxane (tetrahydropyran) ring. Its ADME properties are the focus of this investigation.
-
Piperazine (Reference Compound 1): The unsubstituted parent heterocycle. Its known properties provide a fundamental baseline for understanding the ADME characteristics of its derivatives.
-
PF-00734200 (Reference Compound 2): A complex dipeptidyl peptidase IV (DPP-IV) inhibitor that has undergone clinical evaluation. Its well-documented ADME profile in multiple species offers insights into how a more elaborate piperazine-containing molecule behaves in vivo.[6]
This selection allows for a graduated comparison, from the simplest core to a complex drug candidate, providing a more nuanced prediction of the test article's behavior.
Comparative Analysis of ADME Properties
A thorough understanding of a drug candidate's ADME profile is essential for predicting its pharmacokinetic behavior and therapeutic efficacy.[1]
Absorption
Oral absorption is a complex process influenced by a compound's solubility and its ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[7][8][9][10]
Table 1: Comparative Permeability Data
| Compound | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) | Predicted Oral Absorption |
| 1-(Oxan-3-yl)piperazine | Predicted: Moderate to High | Predicted: Low (<2) | Predicted: Good |
| Piperazine | High | Low | High |
| PF-00734200 | Data not publicly available, but rapid oral absorption observed in vivo suggests high permeability.[6] | Data not publicly available. | High |
Discussion:
Piperazine itself is known to be rapidly absorbed after oral administration.[11] The addition of the relatively polar oxane group to the piperazine core in 1-(Oxan-3-yl)piperazine is not expected to significantly hinder its permeability. The oxane moiety may even improve aqueous solubility, which is beneficial for dissolution in the gastrointestinal tract. We predict that 1-(Oxan-3-yl)piperazine will exhibit moderate to high permeability with a low efflux ratio, suggesting it is not a significant substrate for efflux transporters like P-glycoprotein (P-gp).[12] PF-00734200, a much larger molecule, demonstrates rapid absorption in vivo, indicating that the piperazine scaffold can be incorporated into complex structures without compromising intestinal permeability.[6]
Distribution
Once absorbed, a drug's distribution to its target tissues is largely governed by its binding to plasma proteins. Only the unbound fraction of a drug is free to exert its pharmacological effect.[13][14] Equilibrium dialysis is a common method for determining the extent of plasma protein binding.[15][16]
Table 2: Comparative Plasma Protein Binding Data
| Compound | Plasma Protein Binding (%) |
| 1-(Oxan-3-yl)piperazine | Predicted: Low to Moderate |
| Piperazine | Low |
| PF-00734200 | Data not publicly available. |
Discussion:
Piperazine, being a small, polar molecule, exhibits low plasma protein binding. The introduction of the oxanyl group in 1-(Oxan-3-yl)piperazine increases its lipophilicity slightly, which may lead to a minor increase in plasma protein binding. However, it is anticipated to remain in the low to moderate range. This is a favorable characteristic, as high plasma protein binding can limit the free drug concentration available to interact with the target.
Metabolism
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the biotransformation of xenobiotics.[17][18] In vitro assays using liver microsomes are essential for assessing metabolic stability and identifying potential drug-drug interactions through CYP inhibition.[19][20][21][22][23]
Table 3: Comparative Metabolic Stability and CYP Inhibition Data
| Compound | Metabolic Stability (t½, min in human liver microsomes) | CYP Inhibition (IC₅₀, µM) |
| 1-(Oxan-3-yl)piperazine | Predicted: Moderate to High | Predicted: Low potential for inhibition |
| Piperazine | High | Low potential for inhibition |
| PF-00734200 | Metabolized by CYP3A4 and CYP2D6.[6] | Data not publicly available. |
Discussion:
The piperazine ring itself is relatively metabolically stable. For 1-(Oxan-3-yl)piperazine, potential sites of metabolism include N-dealkylation of the piperazine ring and oxidation of the oxane ring. However, without specific data, it is predicted to have moderate to high metabolic stability. A key concern with piperazine derivatives can be the formation of reactive metabolites.[24] For PF-00734200, metabolism occurs primarily via hydroxylation, catalyzed by CYP3A4 and CYP2D6.[6] It is crucial to evaluate the potential for 1-(Oxan-3-yl)piperazine to inhibit major CYP isoforms to de-risk potential drug-drug interactions.[25][26][27] Given its simple structure, the risk is predicted to be low.
Excretion
The primary routes of drug excretion are through the kidneys (urine) and the liver (bile/feces). Understanding the excretion pathways is vital for predicting drug clearance and potential for accumulation in patients with renal or hepatic impairment.
Table 4: Comparative Excretion Profile
| Compound | Primary Route of Excretion |
| 1-(Oxan-3-yl)piperazine | Predicted: Primarily Renal |
| Piperazine | Primarily renal.[11] |
| PF-00734200 | Renal in dogs and humans, fecal in rats.[6] |
Discussion:
Piperazine is predominantly excreted unchanged in the urine.[11] Given the expected polarity of 1-(Oxan-3-yl)piperazine, renal excretion is also predicted to be the major route of elimination. The excretion profile of PF-00734200 highlights species differences, a common observation in drug development that underscores the importance of conducting studies in multiple species.[6]
Experimental Protocols
To ensure the generation of robust and reproducible ADME data, the following standardized protocols are recommended.
Caco-2 Permeability Assay
This assay is designed to predict the intestinal permeability of a test compound.[7][8][9][10]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.[8]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9][28]
-
Dosing: The test compound (e.g., at 10 µM) is added to the apical (A) side for absorption (A→B) studies or the basolateral (B) side for efflux (B→A) studies.[9]
-
Sampling: Aliquots are collected from the receiver compartment at specified time points (e.g., 2 hours).[9]
-
Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A)/Papp(A-B)) is determined to assess the potential for active efflux.[7]
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[19][20][21][22][23]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or other species), buffer, and the test compound is prepared.[22]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.[19]
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[21]
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]
-
Sample Processing: The samples are centrifuged to precipitate proteins.[22]
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the test compound.[21]
Workflow for Microsomal Stability Assay
Caption: Workflow for the microsomal stability assay.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a test compound to inhibit major CYP isoforms.[25][26][27]
Protocol:
-
Incubation Mixture: Human liver microsomes, a CYP isoform-specific probe substrate, and various concentrations of the test compound are incubated.[25]
-
Reaction Initiation: The reaction is started by adding NADPH.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped with a suitable solvent.
-
Analysis: The formation of the probe substrate's metabolite is measured by LC-MS/MS.
-
Data Calculation: The IC₅₀ value (the concentration of test compound that causes 50% inhibition of metabolite formation) is determined.[25]
Plasma Protein Binding Assay
This assay measures the extent to which a compound binds to plasma proteins.[13][14]
Protocol:
-
Device Preparation: A rapid equilibrium dialysis (RED) device is used, with the test compound spiked into plasma in one chamber and buffer in the other.[16]
-
Incubation: The device is incubated at 37°C with shaking until equilibrium is reached (typically 4 hours).[16]
-
Sampling: Samples are taken from both the plasma and buffer chambers.[14]
-
Matrix Matching: The samples are matrix-matched to ensure accurate quantification.[16]
-
Analysis: The concentration of the test compound in both chambers is determined by LC-MS/MS.
-
Data Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Conclusion
This comparative guide provides a framework for understanding and predicting the ADME properties of 1-(Oxan-3-yl)piperazine. Based on the analysis of the parent piperazine scaffold and the complex drug candidate PF-00734200, 1-(Oxan-3-yl)piperazine is predicted to have a favorable ADME profile, characterized by good oral absorption, low to moderate plasma protein binding, moderate to high metabolic stability, and primarily renal excretion.
It is imperative to validate these predictions through rigorous in vitro and subsequent in vivo pharmacokinetic studies.[29][30][31][32][33] The experimental protocols provided herein offer a robust starting point for these investigations. By integrating a comprehensive ADME assessment early in the drug discovery process, researchers can significantly increase the probability of selecting and advancing candidates with a higher likelihood of clinical success.
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]
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(PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists - ResearchGate. Available at: [Link]
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Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH. Available at: [Link]
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- 9. enamine.net [enamine.net]
- 10. diva-portal.org [diva-portal.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Plasma Protein Binding Assay [visikol.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 17. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. researchgate.net [researchgate.net]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. researchgate.net [researchgate.net]
- 25. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. enamine.net [enamine.net]
- 27. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 29. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 30. parazapharma.com [parazapharma.com]
- 31. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 32. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. creative-biolabs.com [creative-biolabs.com]
Safety Operating Guide
Laboratory Safety Guide: 1-(Oxan-3-yl)piperazine Disposal
Executive Summary & Chemical Profile
This guide defines the operational protocols for the safe handling and disposal of 1-(Oxan-3-yl)piperazine (also known as 1-(Tetrahydro-2H-pyran-3-yl)piperazine).[1][2] As a secondary amine coupled with a cyclic ether, this compound presents specific risks regarding basicity and potential nitrosamine formation that standard "organic waste" protocols often overlook.
Chemical Identity
| Property | Detail |
| Chemical Name | 1-(Oxan-3-yl)piperazine |
| Synonyms | 1-(Tetrahydro-2H-pyran-3-yl)piperazine |
| Functional Groups | Secondary Amine (Piperazine), Cyclic Ether (Oxane) |
| Molecular Weight | ~170.25 g/mol |
| Physical State | Viscous liquid or low-melting solid (depending on purity/salt form) |
| Acidity (pKa) | Basic (approx.[1][2][3] pKa 9-10 based on piperazine moiety) |
Risk Assessment: The "Why" Behind the Protocol
To ensure safety, we must understand the causality of the hazards. We do not simply categorize this as "waste"; we categorize it by its reactivity.
Critical Hazard: Nitrosamine Formation
Expert Insight: The most overlooked risk with piperazine derivatives is their status as secondary amines . If this waste stream is inadvertently mixed with nitrosating agents (e.g., Sodium Nitrite, Nitric Acid, or heavy metal nitrates), it can form N-nitrosamines , which are potent carcinogens.[2]
-
Protocol Implication: Never dispose of this chemical in a container designated for "Oxidizers" or "Inorganic Acids."
Environmental Toxicity
Piperazine derivatives are generally harmful to aquatic life (Acute Tox. 3/4). They are resistant to standard biodegradation in water treatment plants.
-
Protocol Implication: Drain disposal is strictly prohibited .
Pre-Disposal Segregation & Compatibility[1][2]
Before moving to the waste container, verify compatibility. Use the matrix below to prevent dangerous exothermic reactions or toxic gas generation.
Waste Compatibility Matrix
| Waste Stream | Compatibility | Risk / Outcome |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Safe for co-disposal in "Basic/Organic" streams (check local incinerator rules).[1][2] |
| Non-Halogenated Solvents (Methanol, Acetone) | Compatible | Ideal co-disposal stream.[1][2] |
| Inorganic Acids (HCl, H2SO4) | INCOMPATIBLE | Exothermic Reaction. Violent boiling/splattering.[1][2] |
| Oxidizers (Peroxides, Nitrates) | INCOMPATIBLE | Fire/Explosion. Potential formation of carcinogens.[1][2] |
| Aldehydes (Formaldehyde) | Conditional | May polymerize or react; keep separate if concentration is high.[1][2] |
Operational Disposal Workflow
This workflow utilizes a self-validating logic: you must answer "No" to the contamination check before proceeding.[1]
Step-by-Step Procedure
Phase 1: Preparation
-
PPE Required: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
pH Check: If the waste is a mixture, verify the pH. If pH < 5, do not add to a basic waste container immediately; it may cause heating. Slowly neutralize with a dilute base (e.g., Sodium Bicarbonate) to pH 7-9 before consolidation.
Phase 2: Container Selection[1]
-
For Pure Liquid/Solution: Use a High-Density Polyethylene (HDPE) carboy.[1] Glass is acceptable but poses a breakage risk.
-
For Solids (or contaminated wipes): Use a wide-mouth HDPE jar or a yellow hazardous waste bag.[1]
Phase 3: Labeling
Labeling is the primary communication tool for downstream waste handlers.
-
Constituents: List "1-(Oxan-3-yl)piperazine" and any solvents (e.g., "Methanol").
-
Hazard Checkboxes: [x] Irritant [x] Toxic [x] Basic.
Phase 4: Storage & Pickup[1]
-
Store in a Secondary Containment Tray to capture leaks.
-
Keep the cap vented if there is any risk of ongoing reaction (though unlikely with pure compound).
-
Schedule pickup within 90 days (standard US RCRA compliance).
Emergency Procedures
Spill Management (Small Scale < 500 mL)
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Open fume hood sashes or windows if safe.
-
Absorb: Use Universal Absorbent Pads or Vermiculite .
-
Do not use paper towels if the spill is concentrated; piperazines can be corrosive to cellulose over time.
-
-
Neutralize: If available, sprinkle a weak acid neutralizer (Citric Acid powder) over the spill only if you are trained to do so. Otherwise, absorb directly.
-
Disposal: Place all absorbent materials into the "Solid Waste" bin described above.
Exposure Response[1][4][5][6]
-
Eye Contact: Flush immediately with water for 15 minutes. Piperazines are severe eye irritants.
-
Skin Contact: Wash with soap and water.[4] Watch for delayed sensitization (redness/itching) over the next 24 hours.
References
-
PubChem. Piperazine Compound Summary. National Library of Medicine. Available at: [Link][1]
-
U.S. EPA. Hazardous Waste Characteristics - Corrosivity.[5][6] 40 CFR 261.[5]22. Available at: [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories - Waste Disposal. Available at: [Link][1]
Sources
- 1. 398137-19-4|1-(Tetrahydropyran-4-yl)piperazine|BLD Pharm [bldpharm.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pwaste.com [pwaste.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
